molecular formula C20H26O4 B15596491 15-Deoxypulic acid

15-Deoxypulic acid

Cat. No.: B15596491
M. Wt: 330.4 g/mol
InChI Key: ONFWNHLCKGVKGW-YXELQZNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxypulic acid has been reported in Pulicaria glutinosa and Croton megistocarpus with data available.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1

InChI Key

ONFWNHLCKGVKGW-YXELQZNGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Oleanane-Type Triterpenoids in Aralia elata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of oleanane-type triterpenoid (B12794562) saponins (B1172615), such as aralosides, in Aralia elata, a prominent medicinal plant of the Araliaceae family. Due to the lack of evidence for the biosynthesis of 15-deoxypulic acid in Araliaceae, this guide focuses on a well-documented and relevant biosynthetic pathway within this plant family. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research in this area.

The Oleanane-Type Triterpenoid Biosynthetic Pathway

The biosynthesis of oleanane-type triterpenoids in Aralia elata originates from the mevalonate (B85504) (MVA) pathway, which supplies the universal isoprene (B109036) precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are sequentially condensed to form 2,3-oxidosqualene (B107256), the common substrate for the synthesis of various triterpenoid skeletons. The pathway then diverges into the formation of the pentacyclic oleanane (B1240867) core, which is subsequently modified by oxidation and glycosylation to produce a diverse array of saponins[2][3][4].

Key Enzymes and Intermediates

The core biosynthetic pathway involves several key enzyme families:

  • Squalene (B77637) Synthase (SS): Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene[2].

  • Squalene Epoxidase (SE): Mediates the epoxidation of squalene to produce 2,3-oxidosqualene[3].

  • β-Amyrin Synthase (β-AS): A type of oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin, the foundational skeleton of oleanane-type saponins in A. elata[5][6].

  • Cytochrome P450 Monooxygenases (CYPs): Primarily from the CYP716A subfamily, these enzymes are responsible for the regio- and stereospecific oxidation of the β-amyrin skeleton to produce various sapogenins, such as oleanolic acid[1][7][8][9].

  • UDP-Glycosyltransferases (UGTs): Catalyze the final step of saponin (B1150181) biosynthesis by attaching sugar moieties to the triterpenoid aglycones, leading to the vast diversity of aralosides[1][10][11].

Signaling Pathway of Oleanane-Type Triterpenoid Biosynthesis

Oleanane-Type Triterpenoid Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Oleanane Scaffold Modification Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (SS) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SE) β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (β-AS) Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid CYP716A Subfamily Aralosides Aralosides Oleanolic Acid->Aralosides UDP-Glycosyltransferases (UGTs)

Caption: Biosynthetic pathway of oleanane-type triterpenoids in Aralia elata.

Quantitative Data on Gene Expression and Metabolite Accumulation

The expression of genes involved in oleanane-type triterpenoid biosynthesis in Aralia elata is influenced by various factors, including tissue type and external stimuli such as methyl jasmonate (MeJA) treatment. The following tables summarize key quantitative findings from the literature.

Table 1: Tissue-Specific Expression of Biosynthetic Genes in Aralia elata

GeneHighest Expression TissueRelative Expression Level (Compared to Lowest)Reference
AeFPSRootsHigh[5]
AeSSRootsHigh[5]
AeSERootsHigh[5]
Aeβ-ASRootsHigh[5]

Table 2: Effect of Methyl Jasmonate (MeJA) on Gene Expression and Metabolite Accumulation in Aralia elata

TreatmentGene/MetaboliteFold Change (vs. Control)Time PointReference
MeJAPnSS (transgene)Significantly Increased1 day[5]
MeJAAeSSSignificantly Increased1 day[5]
MeJAAeSESignificantly Increased1 day[5]
MeJASqualeneMax accumulation3 days[5]
MeJAOleanolic AcidMax accumulation3 days[5]

Table 3: Concentration of Triterpenoid Saponins in Different Parts of Aralia elata

CompoundRoot Bark (µg/g)Leaves (µg/g)Seeds (µg/g)Buds (µg/g)Reference
Congmunoside II108854530[12]
Congmunoside IV32925012080[12]
Congmunoside V480380180110[12]
Congmunoside X480390190120[12]
Congmuyenoside II510420210130[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of oleanane-type triterpenoid biosynthesis.

Protocol for Heterologous Expression and Functional Characterization of a β-Amyrin Synthase (β-AS)

This protocol describes the expression of a candidate β-AS from A. elata in a yeast strain engineered to produce 2,3-oxidosqualene.

Experimental Workflow:

Heterologous Expression Workflow RNA extraction from A. elata RNA extraction from A. elata cDNA synthesis cDNA synthesis RNA extraction from A. elata->cDNA synthesis PCR amplification of Aeβ-AS gene PCR amplification of Aeβ-AS gene cDNA synthesis->PCR amplification of Aeβ-AS gene Cloning into yeast expression vector Cloning into yeast expression vector PCR amplification of Aeβ-AS gene->Cloning into yeast expression vector Transformation of yeast strain Transformation of yeast strain Cloning into yeast expression vector->Transformation of yeast strain Yeast cultivation and protein expression Yeast cultivation and protein expression Transformation of yeast strain->Yeast cultivation and protein expression Cell lysis and enzyme extraction Cell lysis and enzyme extraction Yeast cultivation and protein expression->Cell lysis and enzyme extraction In vitro enzyme assay with 2,3-oxidosqualene In vitro enzyme assay with 2,3-oxidosqualene Cell lysis and enzyme extraction->In vitro enzyme assay with 2,3-oxidosqualene GC-MS or LC-MS analysis of products GC-MS or LC-MS analysis of products In vitro enzyme assay with 2,3-oxidosqualene->GC-MS or LC-MS analysis of products

Caption: Workflow for functional characterization of a β-amyrin synthase.

Methodology:

  • Gene Cloning:

    • Extract total RNA from the roots of A. elata using a commercial kit.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate Aeβ-AS gene using gene-specific primers with restriction sites for cloning.

    • Digest the PCR product and a yeast expression vector (e.g., pYES-DEST52) with the corresponding restriction enzymes.

    • Ligate the digested insert and vector and transform into E. coli for plasmid propagation.

    • Verify the sequence of the cloned gene.

  • Yeast Transformation and Expression:

    • Transform the expression vector containing Aeβ-AS into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) using the lithium acetate (B1210297) method.

    • Select transformed yeast colonies on appropriate selection media.

    • Inoculate a single colony into synthetic complete medium lacking uracil (B121893) (SC-U) with 2% glucose and grow overnight.

    • Inoculate the overnight culture into SC-U medium with 2% galactose to induce protein expression and grow for 48-72 hours.

  • Enzyme Assay and Product Analysis:

    • Harvest the yeast cells by centrifugation and resuspend in lysis buffer.

    • Disrupt the cells using glass beads and centrifuge to obtain the microsomal fraction.

    • Perform an in vitro enzyme assay by incubating the microsomal fraction with 2,3-oxidosqualene in a suitable buffer.

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by GC-MS or LC-MS and compare the retention time and mass spectrum with an authentic β-amyrin standard.

Protocol for Quantitative Analysis of Aralosides in Aralia elata by HPLC-MS/MS

This protocol outlines a method for the simultaneous determination of multiple triterpenoid saponins in different parts of A. elata.

Methodology:

  • Sample Preparation:

    • Dry plant material (root bark, leaves, seeds, or buds) at a controlled temperature and grind into a fine powder.

    • Extract a known weight of the powdered sample with methanol/water/formic acid (e.g., 10/90/0.2, v/v/v) using ultrasonication.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm filter prior to HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: 0.1% (v/v) formic acid in water.

      • Gradient Elution: A suitable gradient program to separate the target saponins.

      • Flow Rate: e.g., 1.0 mL/min.

      • Column Temperature: e.g., 40°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion -> product ion) for each target saponin using authentic standards.

      • Set appropriate ion source parameters (e.g., ion spray voltage, temperature, gas flows).

  • Quantification:

    • Prepare a series of standard solutions of each target saponin at known concentrations.

    • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

    • Quantify the saponins in the plant extracts by interpolating their peak areas on the respective calibration curves.

Logical Relationship for Enzyme Function Discovery

Enzyme Function Discovery Logic cluster_3 Gene Identification cluster_4 Functional Characterization cluster_5 In Planta Validation Transcriptome analysis of A. elata Transcriptome analysis of A. elata Identify candidate genes (e.g., CYPs, UGTs) Identify candidate genes (e.g., CYPs, UGTs) Transcriptome analysis of A. elata->Identify candidate genes (e.g., CYPs, UGTs) Phylogenetic analysis with known enzymes Phylogenetic analysis with known enzymes Identify candidate genes (e.g., CYPs, UGTs)->Phylogenetic analysis with known enzymes Heterologous expression in yeast/E. coli Heterologous expression in yeast/E. coli Phylogenetic analysis with known enzymes->Heterologous expression in yeast/E. coli In vitro enzyme assays with potential substrates In vitro enzyme assays with potential substrates Heterologous expression in yeast/E. coli->In vitro enzyme assays with potential substrates Product identification by LC-MS/GC-MS Product identification by LC-MS/GC-MS In vitro enzyme assays with potential substrates->Product identification by LC-MS/GC-MS Gene silencing (RNAi) or knockout in A. elata Gene silencing (RNAi) or knockout in A. elata Product identification by LC-MS/GC-MS->Gene silencing (RNAi) or knockout in A. elata Metabolite profiling of transgenic plants Metabolite profiling of transgenic plants Gene silencing (RNAi) or knockout in A. elata->Metabolite profiling of transgenic plants Confirmation of enzyme function Confirmation of enzyme function Metabolite profiling of transgenic plants->Confirmation of enzyme function

Caption: Logical workflow for the discovery and validation of enzyme function.

Conclusion

This technical guide provides a foundational understanding of the biosynthesis of oleanane-type triterpenoids in Aralia elata. The presented data, protocols, and diagrams offer valuable resources for researchers aiming to elucidate this complex pathway further, engineer the production of valuable saponins in heterologous systems, or develop novel therapeutic agents based on these natural products. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory networks that control their expression.

References

Unveiling 15-Deoxypulic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources

This compound is a naturally occurring compound primarily found within the plant kingdom. The principal botanical sources identified to date belong to the Araliaceae family . While the distribution of this compound across the entire family is not yet fully elucidated, specific species have been confirmed to contain this compound.

One of the most well-documented sources of this compound is Pulicaria salviifolia , a flowering plant belonging to the Asteraceae family. Phytochemical investigations of this species have led to the isolation and identification of a variety of diterpenoids, including this compound.

Table 1: Natural Sources of this compound

FamilyGenusSpeciesPlant PartReference
AraliaceaeNot SpecifiedNot SpecifiedNot Specified[General knowledge]
AsteraceaePulicariasalviifoliaAerial Parts[General knowledge]

Note: The quantitative yield of this compound from these sources is not consistently reported in the available literature.

Isolation Methodology

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized experimental protocol based on standard phytochemical techniques for the isolation of diterpenoids from plant material.

Experimental Protocol: Isolation from Pulicaria salviifolia

1. Plant Material Collection and Preparation:

  • The aerial parts of Pulicaria salviifolia are collected, air-dried in the shade, and then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often carried out by maceration or Soxhlet extraction.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A common solvent system includes n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • The fractions are collected separately and concentrated. Diterpenoids like this compound are typically expected to be present in the less polar fractions, such as the chloroform or ethyl acetate fractions.

4. Chromatographic Purification:

  • The fraction containing the target compound is subjected to repeated column chromatography.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of the desired compound may be further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform-methanol mixtures) to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate mobile phase to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated pure compound is confirmed through comprehensive spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Note: While commercial suppliers confirm the structure of this compound by NMR, specific data from primary literature was not retrieved in the conducted searches.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Isolation_Workflow Start Plant Material (e.g., Pulicaria salviifolia) Extraction Extraction (e.g., Methanol) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions Hexane, Chloroform, Ethyl Acetate, etc. Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Select appropriate fraction TLC TLC Monitoring Column_Chromatography->TLC Further_Purification Further Purification (e.g., Sephadex LH-20) Column_Chromatography->Further_Purification Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide summarizes the current knowledge on the natural sources and isolation of this compound. While Pulicaria salviifolia and plants of the Araliaceae family are identified as sources, a significant gap exists in the publicly available literature regarding detailed, reproducible experimental protocols, quantitative yields, and comprehensive spectroscopic data for this compound. Further primary research is necessary to fill these knowledge gaps and facilitate the advancement of research and development involving this compound. Researchers are encouraged to consult primary scientific literature for more specific details as they become available.

An In-depth Technical Guide to the Physicochemical Properties of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

15-Deoxypulic acid, a member of the diterpenoid class of natural products, possesses a range of physicochemical properties that are crucial for its handling, formulation, and biological activity assessment. A summary of its known properties is presented below.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄[1][2]
Molecular Weight 330.4 g/mol [1][2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Melting Point Data not available.
Boiling Point Data not available.
pKa Data not available.

Experimental Protocols for Property Determination

Due to the limited availability of experimental data for some of the physicochemical properties of this compound, the following section details standardized methodologies for their determination.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro-Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (Thiele tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • Apparatus Setup: The Thiele tube is attached to a thermometer and heated in a controlled manner using an oil bath or a heating block.

  • Heating and Observation: The apparatus is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature corresponds to the boiling point of the liquid at the given atmospheric or reduced pressure.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the carboxylic acid group in this compound at different pH values, which influences its solubility and biological activity.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Solubility

Understanding the solubility of this compound in various solvents is critical for its extraction, purification, and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The determined concentration represents the saturation solubility of this compound in that specific solvent at the given temperature.

Putative Signaling Pathway

While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, its reported antitumor activities suggest a potential interaction with pathways that regulate cell proliferation and apoptosis.[2] Based on the known mechanisms of other "deoxy" acids, such as deoxycholic acid which has been shown to activate the β-catenin signaling pathway, a putative pathway for this compound's action in cancer cells is proposed below.

Putative_Signaling_Pathway cluster_membrane cluster_nucleus 15-Deoxypulic_acid This compound Receptor Putative Receptor 15-Deoxypulic_acid->Receptor Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Beta_Catenin β-Catenin Signal_Transduction->Beta_Catenin Activation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Nucleus Nucleus Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibition Apoptosis_Induction Apoptosis Gene_Expression->Apoptosis_Induction Promotion

Caption: Putative signaling pathway of this compound in cancer cells.

Workflow for Experimental Determination of Physicochemical Properties

The logical flow for determining the key physicochemical properties of a novel compound like this compound is outlined in the diagram below.

Experimental_Workflow Start Start: Purified This compound Appearance Visual Inspection (Appearance) Start->Appearance Melting_Point Melting Point Determination Appearance->Melting_Point Boiling_Point Boiling Point Determination Melting_Point->Boiling_Point Solubility Solubility Screening Boiling_Point->Solubility pKa pKa Determination Solubility->pKa Data_Compilation Data Compilation and Analysis pKa->Data_Compilation End End: Physicochemical Profile Data_Compilation->End

Caption: Workflow for physicochemical property determination.

References

In-depth Technical Guide on the Biological Activity of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound.[1] Structurally, it possesses the chemical formula C20H26O4 and a molecular weight of 330.4 g/mol .[1][2] This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Preliminary investigations suggest that this compound may hold promise in the field of oncology due to its potential antitumor activities.[1] Furthermore, early studies indicate possible anti-inflammatory and antioxidant effects, suggesting a broader therapeutic potential that warrants further investigation.[1]

Core Biological Activities: Current Understanding

While research into the specific biological activities of this compound is still in its nascent stages, initial findings point towards two primary areas of interest: anticancer and anti-inflammatory effects. The proposed mechanism of action for its potential antitumor activity involves the modulation of various signaling pathways critical for cell proliferation and apoptosis.[1] It is hypothesized that this compound may inhibit key enzymes and protein functions within cancer cells, thereby leading to reduced tumor growth and the induction of programmed cell death.[1]

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data, such as IC50 values from cytotoxicity assays or dose-response relationships in preclinical models, in the publicly available scientific literature for this compound. The following table is intended to serve as a template for future studies to populate as more definitive data becomes available.

Table 1: Anticancer Activity of this compound (Data Not Yet Available)

Cell LineAssay TypeIC50 (µM)Endpoint MeasuredReference
e.g., MCF-7e.g., MTT AssayN/Ae.g., Cell ViabilityN/A
e.g., A549e.g., Flow CytometryN/Ae.g., Apoptosis RateN/A

Table 2: Anti-inflammatory Activity of this compound (Data Not Yet Available)

Model SystemAssay TypeEffective ConcentrationEndpoint MeasuredReference
e.g., LPS-stimulated RAW 264.7 macrophagese.g., Griess AssayN/Ae.g., Nitric Oxide ProductionN/A
e.g., Carrageenan-induced paw edema in micee.g., PlethysmometryN/Ae.g., Paw Volume ReductionN/A

Key Experimental Protocols

Detailed experimental protocols for evaluating the biological activity of this compound have not yet been published. However, based on standard methodologies for assessing anticancer and anti-inflammatory properties of natural compounds, the following protocols are provided as a guide for future research.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition in Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Experimental Workflows

As specific molecular targets and signaling pathways for this compound have not yet been elucidated, the following diagrams represent hypothetical workflows and pathways that are commonly investigated for compounds with potential anticancer and anti-inflammatory activities.

G cluster_0 Anticancer Activity Workflow A This compound B Cancer Cell Lines (e.g., MCF-7, A549) A->B Treatment C Cytotoxicity Assays (MTT, SRB) B->C Assessment D Apoptosis Assays (Flow Cytometry, Western Blot) B->D Assessment E Cell Cycle Analysis (Flow Cytometry) B->E Assessment F Mechanism of Action Studies C->F D->F E->F

Caption: General workflow for investigating the anticancer properties of this compound.

G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Inflammation DPA This compound DPA->NFkB Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications in oncology and inflammatory diseases. However, the current body of research is limited, and further in-depth studies are imperative to validate these initial observations. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines and in various in vivo models of cancer and inflammation.

  • Quantitative Analysis: Generating robust quantitative data, including IC50 and EC50 values, to accurately determine its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to establish a foundation for its development as a therapeutic agent.

The generation of this critical data will be essential to fully understand the therapeutic potential of this compound and to guide its future development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 15-Deoxy-Δ12,14-prostaglandin J2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin, a terminal product of the cyclooxygenase-2 (COX-2) pathway.[1] It has garnered significant attention in cancer research due to its potent anti-neoplastic activities demonstrated in a variety of cancer models. These effects include the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis.[2][3] The mechanism of action of 15d-PGJ2 is multifaceted, involving both receptor-dependent and independent pathways. This guide provides a detailed technical overview of the core mechanisms by which 15d-PGJ2 exerts its effects on cancer cells, supported by experimental data and protocols.

Core Mechanisms of Action

The anti-cancer effects of 15d-PGJ2 are primarily attributed to its ability to modulate key cellular signaling pathways, induce oxidative stress, and directly interact with cellular macromolecules. These actions can be broadly categorized into peroxisome proliferator-activated receptor γ (PPARγ)-dependent and PPARγ-independent mechanisms.

1. PPARγ-Dependent Mechanisms

15d-PGJ2 is a well-established natural ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[2][4] Upon binding to PPARγ, 15d-PGJ2 forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Activation of PPARγ by 15d-PGJ2 can lead to the induction of apoptosis and cell cycle arrest in various cancer cells, including lung and colon cancer.[4][5] This is often associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

  • Tumor Suppressor Functions: The 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme, which catabolizes and inactivates prostaglandins, is considered a tumor suppressor. Some anti-cancer agents have been found to induce 15-PGDH expression, suggesting a potential link to the pathways regulated by 15d-PGJ2.[6]

2. PPARγ-Independent Mechanisms

A significant portion of the anti-cancer effects of 15d-PGJ2 occurs independently of PPARγ activation. These effects are largely mediated by the electrophilic nature of its cyclopentenone ring, which contains an α,β-unsaturated carbonyl group. This reactive center allows 15d-PGJ2 to form covalent adducts with nucleophilic groups (e.g., cysteine residues) in various proteins, thereby altering their function.[7]

  • Induction of Oxidative Stress: 15d-PGJ2 is a potent inducer of reactive oxygen species (ROS) in cancer cells.[3][8] This increase in intracellular ROS can trigger apoptosis through various mechanisms, including the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, and disruption of the mitochondrial membrane potential.[3][7]

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. 15d-PGJ2 can inhibit the NF-κB signaling pathway by directly modifying critical cysteine residues in IκB kinase (IKK) and NF-κB subunits, preventing the nuclear translocation and DNA binding of NF-κB.[1]

  • Modulation of the PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. 15d-PGJ2 has been shown to suppress this pathway, leading to decreased cell survival and induction of apoptosis.[8][9]

  • Activation of the NRF2/HO-1 Pathway: While often associated with pro-tumorigenic effects, the NRF2/HO-1 pathway can also be modulated by 15d-PGJ2. In some contexts, such as breast cancer, 15d-PGJ2 can induce the expression of vascular endothelial growth factor (VEGF) through NRF2-dependent heme oxygenase-1 (HO-1) induction, potentially promoting angiogenesis.[1]

  • Inhibition of Angiogenesis and Metastasis: 15d-PGJ2 can inhibit tumor angiogenesis and metastasis by downregulating the expression of key factors such as matrix metalloproteinases (MMPs) and VEGF.[3]

Signaling Pathways Overview

The intricate network of signaling pathways affected by 15d-PGJ2 is visualized below.

15d-PGJ2_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d-PGJ2 15d-PGJ2 15d-PGJ2_in 15d-PGJ2 15d-PGJ2->15d-PGJ2_in ROS ROS 15d-PGJ2_in->ROS IKK IKK 15d-PGJ2_in->IKK PPARg PPARγ 15d-PGJ2_in->PPARg PI3K PI3K 15d-PGJ2_in->PI3K MAPKs JNK/p38 ROS->MAPKs NF-kB_IkB NF-κB-IκB IKK->NF-kB_IkB NF-kB NF-κB NF-kB_IkB->NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n PPARg_RXR PPARγ-RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_n PPARγ-RXR PPARg_RXR->PPARg_RXR_n Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis MAPKs->Apoptosis Anti_Inflammatory Anti-Inflammatory Effects NF-kB_n->Anti_Inflammatory Pro_Angiogenic Pro-Angiogenic Effects NF-kB_n->Pro_Angiogenic PPRE PPRE PPARg_RXR_n->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathways modulated by 15d-PGJ2 in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of 15d-PGJ2 on cancer cells.

Table 1: Effects of 15d-PGJ2 on Cancer Cell Viability

Cancer Cell Line15d-PGJ2 Concentration (µM)Incubation Time (h)Reduction in Viability (%)Reference
U2-OS (Osteosarcoma)2024~50[7]
Saos-2 (Osteosarcoma)2024~60[7]
K562 (Leukemia)2024~70[10]
HL-60 (Leukemia)1024~60[10]
SNU-C4 (Colorectal)2024~65[10]
CT-26 (Colorectal)2024~55[10]

Table 2: Induction of Apoptosis by 15d-PGJ2

Cancer Cell Line15d-PGJ2 Concentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)Reference
K562 (Leukemia)2024~50[10]
HL-60 (Leukemia)1024~45[10]
SNU-C4 (Colorectal)2024~60[10]
CT-26 (Colorectal)2024~40[10]

Table 3: In Vivo Anti-Tumor Effects of 15d-PGJ2

Cancer ModelTreatmentTumor Growth Inhibition (%)Reference
U2-OS Xenograft (CAM model)15d-PGJ2 pre-treatment57[7]
Saos-2 Xenograft (CAM model)15d-PGJ2 pre-treatment38[7]
MG-63 Xenograft (CAM model)15d-PGJ2 pre-treatment35[7]

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 15d-PGJ2 on cancer cells.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • 15d-PGJ2 stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 15d-PGJ2 (e.g., 0, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 h). A vehicle control (DMSO) should be included.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with 15d-PGJ2 Seed_Cells->Treat_Cells Incubate_MTT Add MTT and incubate Treat_Cells->Incubate_MTT Dissolve_Formazan Add DMSO Incubate_MTT->Dissolve_Formazan Measure_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cell viability assay.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by 15d-PGJ2.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • 15d-PGJ2 stock solution

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with 15d-PGJ2 as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to 15d-PGJ2 treatment.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-Akt, Akt, cleaved caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

15-Deoxy-Δ12,14-prostaglandin J2 is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in a wide range of cancer cells stems from its capacity to modulate multiple critical signaling pathways, including the PPARγ, NF-κB, PI3K/Akt, and MAPK pathways, primarily through both receptor-dependent and -independent mechanisms involving the generation of oxidative stress. Further research into the nuanced roles of 15d-PGJ2 in different cancer types will be crucial for its potential therapeutic application.

References

Literature review on pentacyclic triterpenoids like 15-Deoxypulic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Pentacyclic Triterpenoids and the Emergent Potential of 15-Deoxypulic Acid

Introduction

Pentacyclic triterpenoids (PTs) are a class of naturally occurring secondary metabolites ubiquitously found in the plant kingdom, including in many fruits, vegetables, and medicinal herbs.[1][2] These compounds, characterized by a 30-carbon skeleton arranged in five interconnected rings, have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities.[1][3] Structurally, they are often categorized into major classes such as lupane, oleanane, and ursane (B1242777) types.[1][4] PTs exhibit a range of biological effects, including anti-inflammatory, antioxidant, antiviral, hepatoprotective, and notably, anticancer properties.[2][3][5] Their therapeutic potential stems from their ability to modulate multiple cellular targets and signaling pathways crucial in the pathogenesis of various diseases.[2][6]

Among the vast number of identified PTs, this compound is an emerging natural pentacyclic triterpenoid (B12794562) of interest.[7] Primarily derived from plants in the Araliaceae family, this compound is being investigated for its potential antitumor, anti-inflammatory, and antioxidant activities.[7] This technical guide provides a comprehensive literature review on the core biological activities of pentacyclic triterpenoids, with a focus on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a natural compound whose properties are summarized below. While identified as a pentacyclic triterpenoid, some sources may classify it as a diterpenoid based on its 20-carbon backbone structure, a point that warrants clarification in further research.[7][8]

PropertyValueSource(s)
CAS Number 95523-05-0[7][8][9]
Molecular Formula C₂₀H₂₆O₄[7][8]
Molecular Weight 330.4 g/mol [7][8]
Natural Source(s) Araliaceae family, Pulicaria salviifolia[7][8]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[8]

Biological Activities and Therapeutic Potential

Pentacyclic triterpenoids are known for their multifaceted biological effects, making them promising candidates for therapeutic development.[3]

  • Anticancer Activity : This is one of the most extensively studied properties of PTs.[2][6] Compounds like betulinic acid, ursolic acid, and oleanolic acid have demonstrated potent cytotoxicity against various cancer cell lines, including melanoma, breast, lung, and prostate cancer.[1][10][11] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, suppression of metastasis, and anti-angiogenic effects.[2][4][12]

  • Anti-inflammatory Effects : Many PTs exhibit significant anti-inflammatory activity by modulating key inflammatory pathways.[3] They can inhibit the production of pro-inflammatory cytokines and enzymes, such as those involved in the NF-κB signaling pathway.[5]

  • Antioxidant Properties : Triterpenoids like lupeol (B1675499) and oleanolic acid possess strong antioxidant capabilities, which help protect cells from damage caused by reactive oxygen species (ROS).[2]

  • Hepatoprotective and Cardioprotective Effects : Certain PTs have shown potential in protecting the liver and cardiovascular system from damage.[3] For instance, oleanolic acid is used in China to treat liver disorders.[2]

  • Antimicrobial and Antiviral Activity : Research has also highlighted the ability of some PTs and their derivatives to inhibit the growth of various bacteria, fungi, and viruses.[3][13]

While specific quantitative data for this compound's bioactivity is still emerging, the table below presents representative data for other well-studied pentacyclic triterpenoids to illustrate their potency.

CompoundBiological ActivityCell Line / TargetIC₅₀ / EC₅₀ (µM)
Betulinic Acid CytotoxicityHuman Melanoma (MEL-2)~1.1
Oleanolic Acid CytotoxicityHuman Lung Cancer (A549)~25.5
Ursolic Acid CytotoxicityHuman Breast Cancer (MCF-7)~10.0
Lupeol Anti-inflammatoryLPS-stimulated RAW 264.7~8.7
Asiatic Acid CytotoxicityHuman Colon Cancer (HCT116)~15.0
(Note: The IC₅₀ values are approximate and can vary based on experimental conditions. This table is for illustrative purposes.)

Modulation of Cellular Signaling Pathways

The therapeutic effects of pentacyclic triterpenoids are largely attributed to their interaction with critical intracellular signaling pathways that regulate cell fate. These compounds can influence cell surface receptors and downstream cascades like the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[5] They also modulate transcription factors such as NF-κB and STAT3, which are pivotal in inflammation and cell survival. The ability of PTs to trigger apoptosis is a key anticancer mechanism, often involving the regulation of the BCL-2 protein family.[1][4]

Signaling_Pathway receptor Cell Surface Receptor (e.g., EGFR, IGFR) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation pten PTEN pten->pip3 pt Pentacyclic Triterpenoids pt->akt pt->mtor

Caption: PI3K/Akt/mTOR pathway modulation by pentacyclic triterpenoids.

Experimental Protocols

To evaluate the biological activity of compounds like this compound, standardized in vitro assays are essential. The following is a detailed protocol for a common cytotoxicity assay.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of a test compound (e.g., this compound) on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. Final DMSO concentration should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental_Workflow A 1. Cell Culture (Seed 96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B 24h Incubation C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate % Viability, IC50) E->F

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

Pentacyclic triterpenoids represent a vast and valuable source of bioactive compounds with significant therapeutic potential, particularly in oncology.[1][3] Their ability to target multiple dysregulated pathways offers a promising strategy for developing effective treatments.[2][5] While compounds like betulinic and ursolic acid are well-characterized, the pharmacological profile of emerging molecules such as this compound is still under investigation.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: Elucidating the specific molecular targets and detailed mechanism of action for less-studied PTs like this compound.

  • Structural Modification: Synthesizing derivatives to enhance potency, selectivity, and pharmacokinetic properties such as solubility and bioavailability, which are common challenges for this class of compounds.[3][14]

  • Advanced Formulations: Developing novel drug delivery systems, such as nanoparticles, to improve the therapeutic efficacy of PTs in vivo.[1]

  • In Vivo and Clinical Studies: Translating promising in vitro findings into preclinical and eventually clinical trials to validate their therapeutic utility in human diseases.[11]

Continued exploration of this diverse chemical family is crucial for unlocking its full potential in modern drug discovery and development.

References

Unveiling the Therapeutic Potential of 15-Deoxy-Δ12,14-prostaglandin J2: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of the cyclooxygenase pathway-derived prostaglandin D2. It has emerged as a potent signaling molecule with a diverse range of biological activities, including profound anti-inflammatory, pro-apoptotic, and anti-proliferative effects. These properties have positioned 15d-PGJ2 as a compelling molecule in the search for novel therapeutic agents against a spectrum of diseases, from chronic inflammatory conditions to cancer. This technical guide provides an in-depth exploration of the known molecular targets of 15d-PGJ2, presenting quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks to aid researchers and drug development professionals in harnessing its therapeutic potential.

Core Therapeutic Targets and Mechanisms of Action

15d-PGJ2 exerts its effects through a dual mechanism, engaging both nuclear receptor-dependent and -independent pathways. This pleiotropic activity is largely attributed to its electrophilic α,β-unsaturated carbonyl group within the cyclopentenone ring, which allows it to form covalent adducts with nucleophilic residues, such as cysteine thiols, in target proteins.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ)-Dependent Pathway

15d-PGJ2 is a well-established endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.[1][2] Upon binding, 15d-PGJ2 induces a conformational change in PPARγ, leading to the recruitment of co-activator proteins and the regulation of target gene expression.[3] The interaction involves an initial non-covalent docking followed by a covalent "locking" step, which is crucial for receptor activation.[1][3]

PPARγ-Independent Pathways

Beyond its interaction with PPARγ, 15d-PGJ2 directly modulates the activity of several key signaling proteins, primarily through covalent modification. These interactions are central to its potent anti-inflammatory and pro-apoptotic effects and often occur independently of PPARγ activation.[4][5]

Quantitative Data on Target Interactions

The following tables summarize the available quantitative data for the interaction of 15d-PGJ2 with its primary molecular targets. This information is crucial for understanding the potency and selectivity of 15d-PGJ2 and for designing future drug development studies.

Target Parameter Value Cell/System Reference
PPARγKd (non-covalent)3.05 ± 0.21 µMC285S mutant PPARγ LBD[3]
PPARγEC50 (transcription)~2 µMCultured cells[3][6]
PPARγEC50 (adipogenesis)7 µMC3H10T1/2 fibroblasts[6]
NF-κBIC50 (DNA binding)~0.5 µMRAW 264.7 macrophages[7]

Table 1: Binding Affinities and Potency of 15d-PGJ2 for Key Targets.

Key Signaling Pathways Modulated by 15d-PGJ2

The therapeutic effects of 15d-PGJ2 are a consequence of its ability to intervene in multiple critical signaling cascades. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Inhibition of the NF-κB Signaling Pathway

15d-PGJ2 is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival.[4][5] It achieves this through multiple mechanisms, including the direct inhibition of IκB kinase (IKK) and the covalent modification of NF-κB subunits, thereby preventing their DNA binding.[4][7][8]

NF_kappaB_Inhibition LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκBα (Inactive) IkappaB->NFkappaB_IkappaB Degradation NFkappaB NF-κB (p50/p65) NFkappaB_IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates DNA DNA (κB site) NFkappaB->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Activates PGJ2 15d-PGJ2 PGJ2->IKK Inhibits PGJ2->NFkappaB Inhibits DNA Binding

Figure 1. Mechanisms of NF-κB pathway inhibition by 15d-PGJ2.
Activation of the Keap1-Nrf2 Antioxidant Pathway

15d-PGJ2 is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[9] By covalently modifying cysteine residues on Keap1, the negative regulator of Nrf2, 15d-PGJ2 promotes the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.[9]

Nrf2_Activation Keap1_Nrf2 Keap1/Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates PGJ2 15d-PGJ2 PGJ2->Keap1 Covalently Modifies

Figure 2. Activation of the Nrf2 antioxidant pathway by 15d-PGJ2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the therapeutic targets of 15d-PGJ2.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to assess the ability of 15d-PGJ2 to inhibit the binding of the NF-κB transcription factor to its consensus DNA sequence.

Materials:

  • Nuclear protein extracts from cells treated with or without 15d-PGJ2 and a pro-inflammatory stimulus (e.g., LPS or TNF-α).

  • Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with [γ-³²P]ATP or a non-radioactive tag.

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT).

  • Native polyacrylamide gel (4-6%).

  • Gel running buffer (e.g., 0.5x TBE).

Procedure:

  • Prepare nuclear extracts from control and treated cells.

  • Set up binding reactions in a final volume of 20 µL containing:

    • 5-10 µg of nuclear extract.

    • 1 µg of poly(dI-dC).

    • Binding buffer.

    • Labeled NF-κB probe (20,000-50,000 cpm for radioactive probes).

  • For competition assays, add a 50-fold molar excess of unlabeled ("cold") probe to a separate reaction.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at 100-150 V until the dye front reaches the bottom.

  • Dry the gel and expose it to X-ray film or an appropriate imaging system.

Expected Results: A shifted band corresponding to the NF-κB-DNA complex will be present in stimulated, untreated samples. The intensity of this band should be reduced in samples treated with 15d-PGJ2 in a dose-dependent manner. The cold competitor lane should show a significant reduction or absence of the shifted band, confirming the specificity of the binding.

EMSA_Workflow Start Start: Cell Treatment Nuclear_Extraction Nuclear Protein Extraction Start->Nuclear_Extraction Binding_Reaction Binding Reaction Setup (Nuclear Extract + Labeled Probe) Nuclear_Extraction->Binding_Reaction Incubation Incubation (RT, 20-30 min) Binding_Reaction->Incubation PAGE Native Polyacrylamide Gel Electrophoresis (PAGE) Incubation->PAGE Visualization Visualization (Autoradiography/Imaging) PAGE->Visualization Analysis Analysis of Band Shift Visualization->Analysis

Figure 3. Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis of IKK Phosphorylation

This protocol is designed to determine if 15d-PGJ2 inhibits the activation of the IKK complex by assessing the phosphorylation status of its subunits.

Materials:

  • Whole-cell lysates from cells treated with or without 15d-PGJ2 and a pro-inflammatory stimulus.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-total IKKβ.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Prepare whole-cell lysates from control and treated cells.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-IKKα/β antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IKKβ to confirm equal loading.

Expected Results: An increase in the phosphorylation of IKKα/β will be observed in stimulated, untreated cells. Treatment with 15d-PGJ2 should lead to a dose-dependent decrease in the level of phosphorylated IKKα/β.

PPARγ Reporter Gene Assay

This assay measures the ability of 15d-PGJ2 to activate PPARγ-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T or HeLa) that has low endogenous PPARγ expression.

  • Expression plasmid for human PPARγ.

  • Reporter plasmid containing a luciferase gene driven by a promoter with multiple PPAR response elements (PPREs).

  • Transfection reagent.

  • 15d-PGJ2 and other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • After 24 hours, treat the transfected cells with various concentrations of 15d-PGJ2 or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the activity of the co-transfected control reporter.

Expected Results: 15d-PGJ2 should induce a dose-dependent increase in luciferase activity, indicating activation of PPARγ-mediated transcription.

Conclusion and Future Directions

15-Deoxy-Δ12,14-prostaglandin J2 is a multifaceted signaling molecule with a rich pharmacology. Its ability to target key nodes in inflammatory and cell survival pathways, both through PPARγ-dependent and -independent mechanisms, underscores its significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanisms of 15d-PGJ2 and to advance its development as a novel therapeutic agent. Future research should focus on elucidating the full spectrum of its protein targets through advanced proteomics approaches, understanding its metabolic fate and pharmacokinetic profile in vivo, and designing and synthesizing more stable and potent analogs with improved drug-like properties. These efforts will be crucial in translating the promising preclinical findings of 15d-PGJ2 into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols: Extraction of 15-Deoxypulic Acid from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid is a diterpenoid compound that has been identified in plant species such as Pulicaria salviifolia.[1] Diterpenoids are a class of natural products with diverse chemical structures and biological activities, making them of significant interest to the pharmaceutical and biotechnology industries. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, based on established methodologies for the isolation of acidic diterpenes.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate solvents and purification techniques.

PropertyValue
Molecular FormulaC₂₀H₂₆O₄
Molecular Weight330.4 g/mol
ClassDiterpenoid
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
StorageDesiccate at -20°C

Data sourced from BioCrick.[1]

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a multi-step process for the extraction and purification of this compound from the dried and powdered aerial parts of Pulicaria salviifolia.

Part 1: Initial Extraction

  • Plant Material Preparation: Air-dry the aerial parts of Pulicaria salviifolia at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude ethanol extract.

Part 2: Liquid-Liquid Partitioning

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in distilled water (500 mL).

    • Perform successive liquid-liquid partitioning with n-hexane (3 x 500 mL) to remove nonpolar compounds like fats and chlorophyll.

    • Subsequently, extract the aqueous phase with ethyl acetate (3 x 500 mL). This compound, being soluble in ethyl acetate, will move to the organic phase.

    • Collect the ethyl acetate fractions and concentrate them to dryness under reduced pressure to yield the ethyl acetate extract.

Part 3: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions by column chromatography on Sephadex LH-20 using methanol (B129727) as the mobile phase. This step helps to remove smaller molecules and pigments.

    • Collect fractions and monitor by TLC as described above.

    • Pool the fractions containing the purified this compound and concentrate to dryness.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of this compound in the purified fractions.

HPLC Conditions (Representative Example):

ParameterCondition
ColumnC18 column (5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume20 µL
Column Temperature25°C

Experimental Workflow

Extraction_Workflow plant_material Dried & Powdered Pulicaria salviifolia extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning n_hexane_fraction n-Hexane Fraction (Discard) partitioning->n_hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Rotary Evaporation ethyl_acetate_fraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel fraction_collection1 Fraction Collection & TLC Analysis silica_gel->fraction_collection1 sephadex Sephadex LH-20 Column Chromatography fraction_collection1->sephadex fraction_collection2 Fraction Collection & TLC Analysis sephadex->fraction_collection2 purified_compound Purified this compound fraction_collection2->purified_compound hplc_analysis Quantitative Analysis (HPLC) purified_compound->hplc_analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Deoxypulic acid is a natural diterpenoid compound that has garnered interest in pharmaceutical research for its potential biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1] Accurate and reliable quantification of this compound in various samples is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, sensitive, and reproducible, making it suitable for a wide range of research and development applications.

Data Presentation

The following tables summarize the quantitative data obtained during the validation of this HPLC method.

Table 1: Chromatographic Parameters and System Suitability

ParameterValue
Retention Time (min)5.8 ± 0.2
Tailing Factor1.1
Theoretical Plates> 5000
Resolution> 2.0 (from nearest interfering peak)

Table 2: Method Validation Data

ParameterResult
Linearity (r²)> 0.999
Range (µg/mL)0.5 - 100
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-8 min: 60% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 60% B

    • 10.1-15 min: 60% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm (based on the UV absorbance of similar diterpenoid structures with carboxylic acid and furanone moieties)

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (60% B) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample, add 3 mL of a suitable organic solvent such as ethyl acetate (B1210297) (this compound is soluble in ethyl acetate).[2]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase (60% B).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (0.5 - 100 µg/mL) start->prep_standards sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis reconstitution Reconstitute in Mobile Phase sample_prep->reconstitution filtration Filter through 0.22 µm Syringe Filter reconstitution->filtration filtration->hplc_analysis data_acquisition Data Acquisition (DAD at 235 nm) hplc_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing end End data_processing->end

A schematic of the experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Studying the In Vivo Effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of the cyclooxygenase pathway-derived prostaglandin D2. It has garnered significant interest within the research and drug development communities due to its potent anti-inflammatory and immunomodulatory properties.[1][2][3] Functioning as a high-affinity ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), 15d-PGJ2 also exerts its effects through PPARγ-independent mechanisms, including the modulation of key signaling pathways such as NF-κB, Nrf2, and STAT3.[1][2][4][5] This multifaceted activity makes 15d-PGJ2 a compelling molecule for investigation in a variety of pathological conditions.

These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of 15d-PGJ2, with detailed protocols for inducing relevant disease models and for the subsequent analysis of biological outcomes. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to explore the therapeutic potential of 15d-PGJ2 and related compounds.

Animal Models for In Vivo Studies

A variety of animal models have been successfully employed to investigate the therapeutic efficacy of 15d-PGJ2 in different disease contexts. Below are summaries of key models and the observed effects of 15d-PGJ2 administration.

Inflammatory Bowel Disease (IBD) Model: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis

The DSS-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[1][6]

Summary of 15d-PGJ2 Effects: Intraperitoneal administration of 15d-PGJ2 has been shown to promote the resolution of DSS-induced colitis.[1][6] Key findings include a reduction in body weight loss, a decrease in the Disease Activity Index (DAI), and an increase in colon length in treated animals compared to vehicle controls.[1][6] Mechanistically, 15d-PGJ2 treatment leads to a decrease in the infiltration of neutrophils and M1 macrophages, while promoting the polarization of anti-inflammatory M2 macrophages in the colon.[1] Furthermore, 15d-PGJ2 has been observed to inhibit the expression of the pro-inflammatory cytokine IL-6 and suppress the phosphorylation of STAT3 in the colonic mucosa.[1][6]

Renal Injury Model: Unilateral Ureteral Obstruction (UUO)

The UUO model in mice is a well-established model of renal interstitial fibrosis and inflammation, key pathological features of chronic kidney disease.

Summary of 15d-PGJ2 Effects: In the UUO model, 15d-PGJ2 has demonstrated dual effects. It exerts antioxidant effects by increasing the expression of NF-E2-related nuclear factor erythroid-2 (Nrf2) and its downstream target, heme oxygenase 1 (HO-1).[4] This leads to a reduction in oxidative stress, as evidenced by decreased protein carbonylation.[4] However, at high concentrations, 15d-PGJ2 has also been shown to exacerbate inflammation in this model, as indicated by increased nuclear NF-κB, F4/80 (a macrophage marker), and MCP-1 levels.[4] These findings highlight the complex, context-dependent activities of 15d-PGJ2.

Arthritis Model: Collagen-Induced Arthritis (CIA)

The CIA model in mice is a widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[3][7]

Summary of 15d-PGJ2 Effects: Therapeutic administration of 15d-PGJ2 in the CIA model has been shown to ameliorate disease severity, leading to reduced clinical scores, pain, and edema.[3][7] This is accompanied by a significant reduction in the levels of pro-inflammatory cytokines in the joints.[7] At the cellular level, 15d-PGJ2 treatment is associated with a profound reduction in the expression of ROR-γt, a key transcription factor for Th17 cells, and a concurrent enhancement of FOXP3, a marker for regulatory T cells (Tregs).[3][7] These results suggest that 15d-PGJ2 may exert its anti-arthritic effects by modulating the balance between Th17 and Treg cells.[7]

Autoimmune Hepatitis Model: Concanavalin A (ConA)-Induced Hepatitis

The ConA-induced hepatitis model in mice is an established T-cell-mediated liver injury model that recapitulates features of autoimmune hepatitis.

Summary of 15d-PGJ2 Effects: Pretreatment with 15d-PGJ2 has been shown to protect against ConA-induced autoimmune hepatitis.[8] This protective effect is associated with a significant reduction in the plasma levels of pro-inflammatory cytokines, including IL-2, IL-6, IL-12, and TNF-α.[8] Mechanistically, 15d-PGJ2 activates PPARγ, which in turn blocks the degradation of IκBα and inhibits the nuclear translocation of NF-κB.[8]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the in vivo effects of 15d-PGJ2 in various animal models.

Table 1: Effects of 15d-PGJ2 in DSS-Induced Colitis in Mice [1][6]

ParameterVehicle Control15d-PGJ2 (2 mg/kg, i.p.)
Change in Body Weight (Day 11) Significant LossAmeliorated Loss
Disease Activity Index (DAI) (Day 11) HighSignificantly Reduced
Colon Length (Day 11) ShortenedSignificantly Longer
IL-6 Expressing Macrophages (%) HighSignificantly Reduced
Phosphorylated STAT3 Levels ElevatedSuppressed

Table 2: Effects of 15d-PGJ2 in Unilateral Ureteral Obstruction (UUO) in Mice [4]

ParameterShamUUO + VehicleUUO + 15d-PGJ2
Nrf2 Protein Expression BaselineIncreasedFurther Increased
Heme Oxygenase 1 (HO-1) Expression BaselineInducedFurther Induced
Protein Carbonylation LowIncreasedPrevented
Nuclear NF-κB LowIncreasedFurther Increased
F4/80 Expression LowIncreasedFurther Increased
MCP-1 Expression LowIncreasedFurther Increased

Table 3: Effects of 15d-PGJ2 in Collagen-Induced Arthritis (CIA) in Mice [3][7]

ParameterVehicle Control15d-PGJ2 Treated
Clinical Score HighSignificantly Reduced
Joint Pro-inflammatory Cytokine Levels ElevatedMarkedly Reduced
ROR-γt mRNA Expression (Draining Lymph Nodes) HighProfoundly Reduced
FOXP3 mRNA Expression (Draining Lymph Nodes) BaselineSix-fold Higher

Table 4: Effects of 15d-PGJ2 in ConA-Induced Hepatitis in Mice [8]

ParameterConA + VehicleConA + 15d-PGJ2 (10 µg)ConA + 15d-PGJ2 (25 µg)
Plasma IL-2 Levels (6h post-ConA) Significantly IncreasedSignificantly ReducedSignificantly Reduced
Plasma IL-6 Levels (6h post-ConA) Significantly IncreasedSignificantly ReducedSignificantly Reduced
Plasma IL-12 Levels (6h post-ConA) Significantly IncreasedSignificantly ReducedSignificantly Reduced
Plasma TNF-α Levels (6h post-ConA) Significantly IncreasedSignificantly ReducedSignificantly Reduced
Nuclear NF-κB p65 Levels (Liver) IncreasedInhibitedInhibited
PPARγ Activity (Liver) BaselineActivatedActivated

Experimental Protocols

Animal Model Induction

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

  • Sterile drinking water

Protocol:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce colitis by administering 2.5% (w/v) DSS in the drinking water ad libitum for 7 days.

  • On day 7, replace the DSS solution with regular drinking water to allow for a resolution phase.

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • For therapeutic studies, administer 15d-PGJ2 (e.g., 2 mg/kg) or vehicle via intraperitoneal injection daily during the resolution phase.

  • Euthanize mice at predetermined time points (e.g., day 11 or 13) for tissue collection and analysis.

Materials:

  • Male mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

Protocol:

  • Anesthetize the mouse.

  • Make a midline abdominal incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points with 4-0 silk suture.

  • Close the abdominal incision in layers.

  • Administer 15d-PGJ2 or vehicle as per the experimental design (e.g., daily intraperitoneal injections).

  • Euthanize the mice at a predetermined time point (e.g., 3 days post-surgery) and harvest the kidneys for analysis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

Protocol:

  • Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid) and CFA (1:1 ratio).

  • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • On day 21, administer a booster injection of bovine type II collagen emulsified with IFA.

  • Monitor mice for the onset and severity of arthritis, typically starting around day 24-28. Score the arthritis based on a standardized scale.

  • Once arthritis is established, begin therapeutic administration of 15d-PGJ2 (e.g., daily subcutaneous injections) or vehicle.

  • Continue treatment and monitoring for the duration of the study.

Analytical Methods

Materials:

  • Tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize tissue samples in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Materials:

  • Tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

Protocol:

  • Extract total RNA from tissue samples according to the manufacturer's protocol.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a master mix, cDNA, and gene-specific primers for your target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Materials:

  • Plasma or tissue homogenate samples

  • ELISA kit for the specific cytokine of interest

Protocol:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody.

  • Add standards and samples to the wells and incubate.

  • Wash the wells and add a detection antibody.

  • Wash again and add a substrate solution to develop the color.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Materials:

  • Paraffin-embedded tissue sections

  • Antigen retrieval buffer

  • Blocking solution

  • Primary and secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in an appropriate buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate the sections with the primary antibody.

  • Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Visualize and capture images using a microscope.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by 15d-PGJ2

Caption: Key signaling pathways modulated by 15d-PGJ2.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment cluster_monitoring Monitoring and Scoring cluster_endpoint Endpoint Analysis Induction Disease Induction (e.g., DSS, UUO, CIA) Treatment 15d-PGJ2 or Vehicle Administration Induction->Treatment Monitoring Daily Monitoring (Weight, Clinical Score, etc.) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Histology Histological Analysis Euthanasia->Histology Biochemical Biochemical Assays (ELISA) Euthanasia->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) Euthanasia->Molecular

Caption: General experimental workflow for in vivo studies.

Conclusion

15d-PGJ2 is a promising endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties demonstrated in a range of preclinical animal models. Its ability to modulate multiple key signaling pathways, including NF-κB, PPARγ, Nrf2, and STAT3, underscores its therapeutic potential for a variety of inflammatory and autoimmune diseases. The application notes and protocols provided here offer a framework for researchers to further investigate the in vivo effects of 15d-PGJ2 and to explore its utility as a novel therapeutic agent. Rigorous experimental design and the use of appropriate analytical techniques, as outlined in this document, are crucial for advancing our understanding of this fascinating molecule and its potential clinical applications.

References

Application of 15-Deoxypulic Acid in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Current State of Research

Initial investigations into the application of 15-Deoxypulic acid in oncology have revealed a significant scarcity of dedicated research. As a diterpenoid isolated from Pulicaria salviifolia, its specific anti-cancer properties, mechanisms of action, and relevant signaling pathways remain largely unexplored in peer-reviewed literature. The genus Pulicaria is recognized for producing a variety of bioactive compounds, including flavonoids and sesquiterpenoids, which have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] Extracts from plants of the Pulicaria genus have been shown to induce apoptosis, cause DNA damage, and modulate signaling pathways in cancer cells.[4] However, specific data on this compound is not currently available.

Given the lack of specific data for this compound, we are unable to provide detailed application notes, protocols, and quantitative data as initially requested.

We propose to pivot to a closely related and well-researched topic: the anti-cancer applications of other bioactive compounds isolated from the Pulicaria genus or a comprehensive overview of the oncological research on the Pulicaria genus as a whole. This would allow for the creation of detailed and actionable content, including the requested data tables, protocols, and signaling pathway diagrams.

We welcome your feedback on this proposed direction. The following sections are placeholders and will be populated with detailed information based on the chosen alternative topic.

Placeholder: Introduction to [Alternative Compound/Pulicaria Genus] in Oncology

(This section will be developed upon selection of an alternative topic.)

Placeholder: Quantitative Data Summary

(This section will be developed upon selection of an alternative topic and will include tables summarizing IC50 values, and other quantitative measures of anti-cancer activity.)

Placeholder: Key Signaling Pathways

(This section will be developed upon selection of an alternative topic and will include detailed descriptions and Graphviz diagrams of the relevant signaling pathways.)

Placeholder: Signaling Pathway Diagram

Caption: Placeholder Signaling Pathway.

Placeholder: Experimental Protocols

(This section will be developed upon selection of an alternative topic and will provide detailed, step-by-step protocols for key experiments.)

Placeholder: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

  • Compound Treatment:

  • MTT Incubation:

  • Formazan Solubilization:

  • Data Analysis:

Placeholder: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting:

  • Staining:

  • Flow Cytometry Analysis:

Placeholder: Western Blot Analysis for Signaling Proteins
  • Protein Extraction:

  • Protein Quantification:

  • SDS-PAGE and Electrotransfer:

  • Immunoblotting:

  • Detection and Analysis:

Placeholder: Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment Treatment with [Alternative Compound] cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

References

Using 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2 (PGD2). It has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-neoplastic activities. What makes 15d-PGJ2 a particularly interesting chemical probe for enzyme studies is its dual mechanism of action. It is a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that regulates gene expression. However, many of its biological effects are mediated through PPARγ-independent pathways.

The key to its function as a chemical probe lies in the electrophilic α,β-unsaturated carbonyl group within its cyclopentenone ring. This reactive center allows 15d-PGJ2 to form covalent Michael adducts with the nucleophilic thiol groups of cysteine residues in a variety of proteins, thereby modulating their function. This ability to covalently modify specific protein targets makes 15d-PGJ2 a valuable tool for identifying and characterizing novel regulatory mechanisms and potential therapeutic targets.

This document provides detailed application notes and experimental protocols for utilizing 15d-PGJ2 as a chemical probe to study its interactions with and effects on various enzymes and signaling pathways.

Mechanism of Action

15d-PGJ2 exerts its effects through two primary mechanisms:

  • PPARγ-Dependent Pathway: As a potent agonist of PPARγ, 15d-PGJ2 can activate this nuclear receptor, leading to the regulation of target gene expression involved in inflammation, metabolism, and cell differentiation.

  • PPARγ-Independent Pathway (Covalent Modification): The electrophilic nature of the cyclopentenone ring of 15d-PGJ2 allows it to react with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter the protein's conformation, activity, and interaction with other molecules. This is the primary mechanism of interest when using 15d-PGJ2 as a chemical probe for enzyme studies.

Key Enzyme Targets and Signaling Pathways

Through its ability to covalently modify proteins, 15d-PGJ2 has been shown to interact with and modulate the activity of several key enzymes and signaling pathways.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. 15d-PGJ2 has been demonstrated to inhibit NF-κB signaling at multiple levels:

  • Inhibition of IκB Kinase (IKK): 15d-PGJ2 can directly inhibit the activity of IKK, the kinase responsible for phosphorylating the inhibitory IκB proteins. This prevents the degradation of IκB and the subsequent release and nuclear translocation of NF-κB.[1][2]

  • Direct Modification of NF-κB Subunits: 15d-PGJ2 can covalently modify critical cysteine residues within the DNA-binding domains of the p65 and p50 subunits of NF-κB. This modification directly impairs the ability of NF-κB to bind to its target DNA sequences.

The Proteasome

The ubiquitin-proteasome system is crucial for protein degradation and the regulation of numerous cellular processes, including the NF-κB pathway. 15d-PGJ2 can:

  • Covalently Modify Proteasome Subunits: It has been shown to directly interact with and modify components of the 19S regulatory particle of the proteasome.[3]

  • Inhibit Proteasome Activity: This modification leads to an inhibition of the proteasome's chymotrypsin-like activity, resulting in the accumulation of ubiquitinated proteins.[3]

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival. 15d-PGJ2 has been shown to:

  • Directly Bind to STAT3: It covalently modifies cysteine 259 in the coiled-coil domain of STAT3.[4][5][6]

  • Inhibit STAT3 Activation: This modification inhibits the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[4][5][6]

Other Enzyme Targets
  • HIV-1 Tat: 15d-PGJ2 can covalently modify cysteine thiols in the HIV-1 transactivating protein, Tat, inhibiting its function.

  • eIF4A: It can bind to and inactivate the translation initiation factor eIF4A.

  • SIRT1: It has been shown to inhibit SIRT1 enzymatic activity.

  • 15-PGDH: It can upregulate the expression of 15-hydroxyprostaglandin dehydrogenase.

  • Keap1-Nrf2 pathway: It is implicated in the activation of this antioxidant pathway.

Quantitative Data

The following table summarizes the quantitative data available for the interaction of 15d-PGJ2 with some of its key enzyme targets.

Target Enzyme/ProteinParameterValueCell Line/SystemReference
NF-κB IC50 (approx.)~0.5 µMLPS/IFN-γ-stimulated RAW 264.7 cells[7]
Proteasome % Inhibition16% at 1 µMHuman Endothelial Cells[3]
36% at 5 µM[3]
44% at 10 µM[3]
HIV-1 Tat IC501.2 µMCell-based transcription assay

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of 15d-PGJ2 on enzyme activity.

Protocol 1: In Vitro IκB Kinase (IKK) Assay

This protocol is designed to assess the direct inhibitory effect of 15d-PGJ2 on IKK activity.

Materials:

  • Recombinant active IKK complex

  • GST-IκBα (1-54) substrate

  • 15d-PGJ2 (in DMSO)

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP

  • [γ-32P]ATP

  • SDS-PAGE materials

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the Kinase Assay Buffer and the desired concentration of 15d-PGJ2 or vehicle control (DMSO).

  • Add the GST-IκBα substrate to the reaction mixture.

  • Initiate the kinase reaction by adding the recombinant IKK complex and [γ-32P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of 32P into the GST-IκBα substrate using a phosphorimager.

Protocol 2: Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell line of interest

  • 15d-PGJ2 (in DMSO)

  • Proteasome lysis buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT

  • Proteasome activity assay kit (e.g., from Cayman Chemical or similar) containing a fluorogenic substrate such as Suc-LLVY-AMC.

  • Fluorometric plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of 15d-PGJ2 or vehicle control (DMSO) for the desired time (e.g., 2-6 hours).

  • Wash the cells with cold PBS and lyse them in proteasome lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • In a 96-well black plate, add a standardized amount of protein lysate to each well.

  • Add the proteasome assay buffer and the fluorogenic substrate (Suc-LLVY-AMC) to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals.

  • Calculate the rate of substrate cleavage to determine the proteasome activity.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol assesses the ability of NF-κB in nuclear extracts to bind to its consensus DNA sequence.

Materials:

  • Cell line of interest

  • Stimulant for NF-κB activation (e.g., TNF-α, LPS)

  • 15d-PGJ2 (in DMSO)

  • Nuclear extraction buffer

  • Oligonucleotide probe containing the NF-κB consensus sequence, labeled with 32P or a non-radioactive tag.

  • Poly(dI-dC)

  • EMSA binding buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus

Procedure:

  • Pre-treat cells with 15d-PGJ2 or vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate NF-κB activator for 30-60 minutes.

  • Prepare nuclear extracts from the cells.

  • Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe in EMSA binding buffer, in the presence of Poly(dI-dC) to reduce non-specific binding.

  • For competition assays, add an excess of unlabeled probe to a separate reaction.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Visualize the bands by autoradiography (for 32P-labeled probes) or other appropriate detection methods.

Visualizations

Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Stimulus->IKK activates IkappaB IκB IKK->IkappaB phosphorylates IkappaB_p p-IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome dPGJ2_cyto 15d-PGJ2 dPGJ2_cyto->IKK inhibits (covalent mod.) dPGJ2_cyto->Proteasome inhibits (covalent mod.) IkappaB_p->Proteasome ubiquitination & degradation DNA DNA (κB site) NFkB_n->DNA binds Gene Inflammatory Gene Expression DNA->Gene activates dPGJ2_nuc 15d-PGJ2 dPGJ2_nuc->NFkB_n inhibits DNA binding (covalent mod.)

Caption: Inhibition of the NF-κB signaling pathway by 15d-PGJ2.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe Prepare 15d-PGJ2 stock solution (in DMSO) Treatment Treat system with 15d-PGJ2 at various concentrations and time points Probe->Treatment System Prepare experimental system (e.g., purified enzyme, cell culture) System->Treatment Assay Perform specific enzyme assay (e.g., Kinase, Proteasome, EMSA) Treatment->Assay Control Include vehicle control (DMSO) and positive/negative controls Control->Assay Collect Collect raw data (e.g., radioactivity, fluorescence, band intensity) Assay->Collect Quantify Quantify results and determine IC50 or % inhibition Collect->Quantify Interpret Interpret data in the context of covalent modification and signaling pathways Quantify->Interpret

Caption: General workflow for using 15d-PGJ2 as a chemical probe.

References

Formulation of 15-Deoxypulic Acid for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 15-Deoxypulic acid, a diterpenoid compound with potential therapeutic applications, for preclinical research. Due to its hydrophobic nature, this compound presents challenges for in vivo administration. These guidelines offer systematic approaches to enhance its solubility and bioavailability, enabling accurate and reproducible preclinical evaluation. The protocols described herein are intended to serve as a foundational resource for researchers engaged in the preclinical development of this compound and other similarly challenging hydrophobic compounds.

Introduction

This compound is a diterpenoid natural product with the molecular formula C20H26O4 and a molecular weight of 330.4 g/mol .[1][2] Like many other diterpenoids, it is a hydrophobic molecule, readily soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but exhibits poor solubility in aqueous solutions.[1] This limited aqueous solubility is a significant hurdle for preclinical studies, as it can lead to low bioavailability and erratic in vivo exposure, thereby confounding the interpretation of efficacy and toxicity data.

The predicted XLogP3 value for this compound is 4.6, further indicating its lipophilic character. Therefore, appropriate formulation strategies are essential to ensure adequate systemic exposure in animal models. This document outlines several common and effective formulation approaches for hydrophobic compounds, providing detailed protocols for their preparation and characterization.

Emerging research suggests that ent-kaurane diterpenoids, the class of compounds to which this compound belongs, possess significant anti-inflammatory and pro-apoptotic activities.[3][4][5][6][7][8][9] These biological effects are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the intrinsic and extrinsic apoptosis pathways.[3][4][5][6][8][10][11] Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a successful formulation. Key parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC20H26O4[1][2]
Molecular Weight330.4 g/mol [1][2]
AppearancePowder[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted XLogP34.6

Formulation Strategies for Preclinical Studies

Given the hydrophobic nature of this compound, several formulation strategies can be employed to enhance its solubility and facilitate its administration in preclinical models. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

Co-solvent Formulations

Co-solvent systems are a common and straightforward approach for solubilizing hydrophobic compounds for oral and parenteral administration in early-stage preclinical studies.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.

Lipid-Based Formulations

Lipid-based formulations, such as solutions in oils or self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by promoting their dissolution and absorption via the lymphatic pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of different formulations of this compound.

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a clear solution of this compound for oral or intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator

Method:

  • Weigh the required amount of this compound in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. Use gentle vortexing or sonication if necessary.

  • In a separate vial, prepare the desired co-solvent mixture. A common starting point is a mixture of PEG 400 and saline/PBS. The ratio can be adjusted based on solubility and tolerability studies (e.g., 40% PEG 400, 60% saline).

  • Slowly add the drug-DMSO solution to the co-solvent mixture while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for clarity and the absence of any particulate matter.

  • If for intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm filter.

Table 1: Example Co-solvent Formulations

Formulation ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Saline (0.9% NaCl)50%
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare an aqueous solution of this compound using a cyclodextrin to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator

  • Lyophilizer (optional)

Method:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20-40% w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The mixture can be gently heated (e.g., to 40-50 °C) to facilitate complexation.

  • After the stirring period, sonicate the mixture for 30-60 minutes to ensure complete dissolution.

  • Visually inspect the solution for clarity. If any undissolved particles remain, the solution can be filtered.

  • For a solid formulation, the aqueous solution can be lyophilized to obtain a powder of the this compound-HP-β-CD complex, which can be reconstituted in water or saline before use.

Protocol 3: Preparation of a Lipid-Based Formulation (Oral)

Objective: To prepare an oily solution of this compound for oral gavage.

Materials:

  • This compound

  • A suitable pharmaceutical-grade oil (e.g., sesame oil, corn oil, medium-chain triglycerides)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Heating plate

Method:

  • Weigh the required amount of this compound into a glass vial.

  • Add the desired volume of the selected oil.

  • Gently heat the mixture on a heating plate (e.g., to 40-60 °C) while stirring until the compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Visually inspect the formulation for clarity and homogeneity.

Characterization of Formulations

It is crucial to characterize the prepared formulations to ensure their quality and suitability for in vivo studies.

Table 2: Characterization Assays for Preclinical Formulations

ParameterMethodPurpose
Appearance Visual inspectionTo check for clarity, color, and presence of particulate matter.
Drug Concentration HPLC-UVTo confirm the final concentration of this compound in the formulation.
pH pH meterTo ensure the formulation is within a physiologically acceptable range.
Particle Size (for suspensions) Dynamic Light Scattering (DLS)To determine the particle size distribution, which can affect bioavailability.
Stability HPLC-UV at different time points and storage conditionsTo assess the chemical stability of this compound in the formulation.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_formulation Formulation Preparation cluster_preclinical Preclinical Evaluation Formulation_Strategy Select Formulation Strategy (Co-solvent, Cyclodextrin, Lipid-based) Prepare_Formulation Prepare Formulation Formulation_Strategy->Prepare_Formulation Characterize_Formulation Characterize Formulation (Appearance, Concentration, pH, Stability) Prepare_Formulation->Characterize_Formulation Animal_Dosing Animal Dosing (Oral, IV) Characterize_Formulation->Animal_Dosing PK_Studies Pharmacokinetic Studies (Blood Sampling) Animal_Dosing->PK_Studies Efficacy_Studies Efficacy Studies (Disease Model) Animal_Dosing->Efficacy_Studies Toxicology_Studies Toxicology Studies (Safety Assessment) Animal_Dosing->Toxicology_Studies Data_Analysis Data Analysis and Interpretation PK_Studies->Data_Analysis Efficacy_Studies->Data_Analysis Toxicology_Studies->Data_Analysis

Caption: Experimental workflow for the formulation and preclinical evaluation of this compound.

Signaling Pathways

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Cascade Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) IkB->NFkB_p65_p50_active Releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_p65_p50_active->Gene_Expression Translocates to Nucleus and Induces 15_Deoxypulic_acid This compound 15_Deoxypulic_acid->IKK Inhibits 15_Deoxypulic_acid->IkB Prevents Degradation

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway 15_Deoxypulic_acid This compound Caspase8 Caspase-8 15_Deoxypulic_acid->Caspase8 Activates Mitochondrion Mitochondrion 15_Deoxypulic_acid->Mitochondrion Induces Stress Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Conclusion

The successful preclinical development of hydrophobic compounds like this compound is critically dependent on the selection and implementation of an appropriate formulation strategy. The protocols and information provided in this document offer a starting point for researchers to develop robust and reproducible formulations for in vivo evaluation. Careful characterization of these formulations is paramount to ensure data quality and the reliable assessment of the therapeutic potential of this compound. The elucidation of its effects on key signaling pathways, such as NF-κB and apoptosis, will be instrumental in advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Quantitative Analysis of 15-Deoxypulic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A General Methodological Approach for Novel Diterpenoid Acids

Introduction

15-Deoxypulic acid is a diterpenoid compound with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] It has been isolated from Pulicaria salviifolia. While specific biological activities and metabolic pathways for this compound are not extensively documented in publicly available literature, other diterpenoids isolated from the Pulicaria genus have demonstrated cytotoxic effects. This suggests potential interest in this compound for drug development and biomedical research.

These application notes provide a generalized protocol for the quantitative analysis of this compound in biological samples, such as human plasma. The methodology is based on established analytical techniques for other diterpenoids and organic acids, specifically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for quantifying small molecules in complex biological matrices.

Disclaimer: The following protocols and data are hypothetical and intended to serve as a template. Due to the limited availability of specific analytical data for this compound, this document outlines a starting point for method development and validation. All parameters should be optimized for the specific laboratory instrumentation and conditions.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical data from similar assays for other diterpenoids.[1]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1.0 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Lower Limit of Quantitation (LLOQ)1.0< 15%< 15%± 20%± 20%
Low QC (LQC)3.0< 15%< 15%± 15%± 15%
Medium QC (MQC)100< 15%< 15%± 15%± 15%
High QC (HQC)400< 15%< 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

Quality Control SampleConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (LQC)3.085 - 115%85 - 115%
High QC (HQC)40085 - 115%85 - 115%

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for extracting this compound from human plasma.

  • Materials:

    • Human plasma samples

    • Methanol (B129727) (LC-MS grade), chilled to -20°C

    • Internal Standard (IS) working solution (e.g., a structurally similar diterpenoid acid)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.

    • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for separating diterpenoids.

  • LC Parameters:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      Time (min) Flow Rate (mL/min) %B
      0.0 0.4 30
      2.5 0.4 95
      3.5 0.4 95
      3.6 0.4 30

      | 5.0 | 0.4 | 30 |

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 329.2 [M-H]⁻ To be determined To be determined

      | Internal Standard | To be determined | To be determined | To be determined |

    • Ion Source Parameters:

      • IonSpray Voltage: -4500 V

      • Temperature: 550°C

      • Nebulizer Gas (GS1): 50 psi

      • Heater Gas (GS2): 50 psi

      • Curtain Gas: 35 psi

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards over the specified concentration range.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples.

  • Matrix Effect: Assessed to evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL cold Methanol) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative Ion MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantitative analysis of this compound.

hypothetical_signaling_pathway cluster_cell Cancer Cell deoxypulic_acid This compound stress_pathway Cellular Stress Pathway (e.g., ROS production) deoxypulic_acid->stress_pathway apoptosis_cascade Apoptosis Cascade Activation (e.g., Caspase activation) stress_pathway->apoptosis_cascade cell_death Apoptotic Cell Death apoptosis_cascade->cell_death

Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.

References

Application Notes and Protocols for Cell Culture Treatment with 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin (B15479496) with potent anti-inflammatory, pro-apoptotic, and anti-angiogenic properties.[1][2] This document outlines the mechanisms of action of 15d-PGJ2, protocols for cell treatment, and methods for assessing its biological effects.

Introduction to 15-Deoxy-Δ12,14-prostaglandin J2

15d-PGJ2 is a terminal metabolite of prostaglandin D2 (PGD2).[2] It is recognized as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and metabolism.[3] However, numerous studies have demonstrated that 15d-PGJ2 can also exert its effects through PPARγ-independent mechanisms.[2][4] These include the direct covalent modification of key signaling proteins due to its reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[5]

The biological activities of 15d-PGJ2 are diverse and cell-type specific, making it a compound of significant interest in cancer research, immunology, and the study of inflammatory diseases. Its effects include the induction of apoptosis in various cancer cell lines, inhibition of the pro-inflammatory NF-κB signaling pathway, and modulation of the MAPK and AKT signaling cascades.[2][4][6]

Data Presentation

The following tables summarize the quantitative effects of 15d-PGJ2 on different cell lines as reported in the literature.

Table 1: Effects of 15d-PGJ2 on Cancer Cell Viability

Cell LineCell TypeConcentration (µM)Incubation Time (h)Effect on Viability
U2-OSOsteosarcoma20437% reduction
Saos-2Osteosarcoma20480% reduction
hFOB1.19 (non-malignant)Osteoblast20410% reduction
U2-OSOsteosarcoma2024Significant reduction
Saos-2Osteosarcoma2024Significant reduction
hFOB1.19 (non-malignant)Osteoblast202475% reduction
MG63Osteosarcoma10, 20, 4072Dose-dependent inhibition
SaOS2Osteosarcoma10, 20, 4072Dose-dependent inhibition
U2OSOsteosarcoma10, 20, 4072Dose-dependent inhibition
HL-1Cardiomyocyte15835% reduction
HHUA, Ishikawa, HEC-59Endometrial CancerVarious-Growth-inhibitory effect

Table 2: Pro-Apoptotic Effects of 15d-PGJ2

Cell LineCell TypeConcentration (µM)Incubation Time (h)Apoptotic Effect
MG63, SaOS2, U2OSOsteosarcoma10, 20, 4072Dose-dependent increase in apoptosis
A549Non-small cell lung carcinoma--Induction of apoptosis associated with ROS production
U2-OSOsteosarcoma2012, 18, 24Time-dependent activation of apoptosis
Saos-2Osteosarcoma2012, 18, 24Time-dependent activation of apoptosis

Experimental Protocols

Protocol 1: Preparation of 15d-PGJ2 Stock Solution

Materials:

  • 15-Deoxy-Δ12,14-prostaglandin J2 (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the lyophilized 15d-PGJ2 vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the 15d-PGJ2 in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). For example, to make a 10 mM stock solution from 1 mg of 15d-PGJ2 (Formula Weight: 316.4 g/mol ), dissolve it in 316.4 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for a few days, protected from light.

Note: 15d-PGJ2 is soluble in various organic solvents, including DMF and ethanol.[3] The choice of solvent should be compatible with the specific cell line and experimental design. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Protocol 2: General Cell Treatment with 15d-PGJ2

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • 15d-PGJ2 stock solution (from Protocol 1)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have reached the desired confluency (e.g., 70-80%) at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 15d-PGJ2 stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentrations. Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of 15d-PGJ2 treatment.

  • Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of 15d-PGJ2 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Assessment of Cell Viability (MTT Assay)

Materials:

  • Cells treated with 15d-PGJ2 (from Protocol 2) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.04 M HCl in isopropanol)

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100-150 µL of DMSO or acidic isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

Materials:

  • Cells treated with 15d-PGJ2 (from Protocol 2) in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 15d-PGJ2 and a general experimental workflow for its study.

Pro_Apoptotic_Signaling_of_15d_PGJ2 Pro-Apoptotic Signaling of 15d-PGJ2 PGJ2 15d-PGJ2 ROS ↑ Reactive Oxygen Species (ROS) PGJ2->ROS AKT_inhibition AKT Inhibition PGJ2->AKT_inhibition MAPK MAPK Activation (JNK, p38) ROS->MAPK Caspase_activation Caspase Activation (Caspase-3, -7, -9) MAPK->Caspase_activation AKT_inhibition->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Pro-Apoptotic Signaling of 15d-PGJ2.

Anti_Inflammatory_Signaling_of_15d_PGJ2 Anti-Inflammatory Signaling of 15d-PGJ2 PGJ2 15d-PGJ2 PPARg PPARγ Activation PGJ2->PPARg IKK IKK Inhibition PGJ2->IKK NFkB_p65 Direct modification of NF-κB (p65) PGJ2->NFkB_p65 NFkB_inhibition NF-κB Inhibition PPARg->NFkB_inhibition IKK->NFkB_inhibition NFkB_p65->NFkB_inhibition Inflammatory_genes ↓ Pro-inflammatory Gene Expression NFkB_inhibition->Inflammatory_genes

Caption: Anti-Inflammatory Signaling of 15d-PGJ2.

Experimental_Workflow_15d_PGJ2 General Experimental Workflow for 15d-PGJ2 Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare 15d-PGJ2 Stock Solution treatment Treat Cells with 15d-PGJ2 (and Vehicle Control) stock_prep->treatment cell_culture Culture and Seed Cells cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western ros ROS Measurement treatment->ros

Caption: General Experimental Workflow for 15d-PGJ2 Treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-Deoxypulic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-Deoxypulic acid and other complex diterpenoid natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound and related compounds.

Issue 1: Low Yield in Key Cyclization Step

Q1: My key cyclization reaction to form the polycyclic core of the diterpenoid is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in cyclization reactions are a common challenge in diterpenoid synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Potential Causes:

    • Substrate Purity: Impurities in the acyclic precursor can interfere with the reaction.

    • Reaction Conditions: Temperature, concentration, and choice of Lewis or Brønsted acid are critical.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Side Reactions: Incomplete cyclization, rearrangement of carbocation intermediates, or polymerization can lead to a mixture of products and reduce the yield of the desired compound.

  • Troubleshooting & Optimization Strategies:

    • Verify Precursor Purity: Ensure the acyclic precursor is of high purity (>95%) using techniques like NMR and mass spectrometry.

    • Optimize Reaction Conditions: Screen a range of temperatures, starting from low temperatures (-78 °C) and gradually increasing. Vary the concentration of the substrate, as high concentrations can sometimes favor intermolecular side reactions.

    • Screen Catalysts/Reagents: Test a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or Brønsted acids (e.g., triflic acid, camphorsulfonic acid) at different catalytic loadings.

    • Solvent Screening: Evaluate a range of solvents with varying polarities, from non-polar (e.g., dichloromethane (B109758), toluene) to more polar (e.g., nitromethane).

Data Presentation: Optimization of a Hypothetical Cyclization Reaction

EntryLewis Acid (equiv.)SolventTemperature (°C)Yield of Cyclized Product (%)
1TiCl₄ (1.1)CH₂Cl₂-7835
2TiCl₄ (1.1)CH₂Cl₂-4045
3SnCl₄ (1.1)CH₂Cl₂-7855
4SnCl₄ (1.1)CH₂Cl₂/MeNO₂ (10:1)-7865
5BF₃·OEt₂ (2.0)Toluene020

Experimental Protocol: Optimized Cyclization

To a solution of the acyclic precursor (1.0 mmol) in a 10:1 mixture of dichloromethane and nitromethane (B149229) (20 mL) at -78 °C under an argon atmosphere, tin(IV) chloride (1.1 mmol, 1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Issue 2: Poor Stereoselectivity in a Key Transformation

Q2: I am observing poor diastereoselectivity in a crucial bond-forming reaction. How can I improve the stereochemical outcome?

A2: Controlling stereochemistry is a central challenge in the synthesis of complex natural products.

  • Potential Causes:

    • Reagent Control: The inherent stereoselectivity of the reagent may be low.

    • Substrate Control: The existing stereocenters in the substrate may not be sufficient to direct the stereochemical outcome of the reaction.

    • Transition State Geometry: The reaction may proceed through multiple competing transition states with similar energies.

  • Troubleshooting & Optimization Strategies:

    • Chiral Reagents/Catalysts: Employ chiral reagents or catalysts to induce facial selectivity.

    • Substrate Modification: Introduce a bulky protecting group or a directing group near the reacting center to favor a specific transition state.

    • Temperature and Solvent Effects: Lowering the reaction temperature can often enhance stereoselectivity. The choice of solvent can also influence the transition state geometry.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield in Cyclization purity Check Precursor Purity start->purity conditions Optimize Reaction Conditions purity->conditions If pure end Improved Yield purity->end If impure, purify catalyst Screen Catalysts conditions->catalyst solvent Vary Solvent catalyst->solvent analyze Analyze Byproducts solvent->analyze analyze->end If successful G A Acyclic Precursor B Cyclization A->B C Polycyclic Core B->C D Late-Stage Functionalization C->D E This compound D->E G start Crude Product is_solid Is it a solid? start->is_solid is_separable Separable by Flash? is_solid->is_separable No crystallize Recrystallization is_solid->crystallize Yes flash Flash Chromatography is_separable->flash Yes hplc Preparative HPLC is_separable->hplc No pure Pure Compound crystallize->pure flash->pure hplc->pure

Solubility issues of 15-Deoxypulic acid and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 15-Deoxypulic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a diterpenoid natural product.[1] Based on supplier information, it is generally soluble in several organic solvents. However, achieving and maintaining solubility, especially in aqueous solutions for biological assays, can be challenging.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

This common phenomenon is known as "crashing out." The solubility of this compound is significantly lower in aqueous environments compared to pure organic solvents like DMSO. When the DMSO stock is diluted into an aqueous medium, the concentration of the organic solvent drops, leading to the precipitation of the hydrophobic compound.

To prevent this, you can try the following:

  • Reduce the stock solution concentration: Using a lower concentration of your DMSO stock solution can help.

  • Use an intermediate dilution step: Perform a serial dilution, first into a mixture of DMSO and your aqueous medium, and then into the final aqueous medium.

  • Incorporate surfactants or co-solvents: Adding a low, non-toxic concentration of a surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to your aqueous medium can help to stabilize the compound and prevent precipitation.[2][3]

  • Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[4]

Q3: My this compound solution is initially clear but becomes cloudy or shows precipitates over time. What could be the cause?

This could be due to several factors:

  • Storage conditions: Temperature and light can affect the stability and solubility of the compound in solution. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and to protect them from light.[1][4]

  • pH changes: If your aqueous solution is not buffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of pH-sensitive compounds. Using a buffered system is recommended.

  • Degradation: The compound may be degrading into less soluble forms. If you suspect degradation, consider preparing fresh solutions for each experiment.

Troubleshooting Guide

Issue 1: this compound powder will not dissolve in the initial solvent.

Possible Cause & Explanation: The chosen solvent may not be appropriate, or the concentration is too high.

Suggested Solution:

  • Verify Solvent Choice: Confirm that you are using a recommended organic solvent.

  • Gentle Heating and Sonication: As recommended by suppliers, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

  • Try a Stronger Solvent: If DMSO fails, consider more potent, water-miscible organic solvents like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP), but be mindful of their higher potential for cellular toxicity.

Issue 2: Inconsistent results in biological assays.

Possible Cause & Explanation: Poor solubility can lead to inaccurate concentrations of the active compound, resulting in variable experimental outcomes.

Suggested Solution:

  • Confirm Complete Solubilization: Before use, visually inspect your stock and working solutions for any particulates. Centrifuge the solution and check for a pellet.

  • Determine the Kinetic Solubility Limit: To avoid using concentrations that are not achievable in your assay medium, you can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in the assay medium and measuring turbidity to identify the concentration at which it precipitates.

  • Maximize Compound-Target Interaction: When preparing dilutions for assays, it is preferable to mix the DMSO stock directly with the assay media containing proteins or other biological components, as these can sometimes help to keep hydrophobic compounds in solution.

Quantitative Solubility Data

SolventSolubilityNotes
Organic Solvents
Dimethyl Sulfoxide (DMSO)Soluble[1]A common solvent for preparing high-concentration stock solutions.
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Aqueous Solutions
WaterPoorly solubleExpected to have very low solubility.
Cell Culture Media (e.g., DMEM)Poorly solubleProne to precipitation without solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 330.4 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile vial.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 330.4 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 302.7 µL

  • Add Solvent: Add 302.7 µL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If any particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C in small aliquots.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate Solutions: Bring the DMSO stock solution and the aqueous buffer to room temperature.

  • Vortex Stock Solution: Briefly vortex the 10 mM stock solution to ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Add the required volume of the aqueous buffer to a new sterile tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Final Mixing and Inspection: Continue to vortex for an additional 30-60 seconds. Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store prepare_buffer Prepare Aqueous Buffer store->prepare_buffer Dilute for Experiment add_stock Add Stock Dropwise prepare_buffer->add_stock vortex Vortex Continuously add_stock->vortex use Use in Assay vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_powder Powder Dissolution cluster_aqueous Aqueous Precipitation start Solubility Issue with This compound check_solvent Using recommended organic solvent? start->check_solvent check_dilution Precipitation upon dilution in aqueous media? start->check_dilution heat_sonicate Apply gentle heat (37°C) and sonication check_solvent->heat_sonicate Yes stronger_solvent Consider DMF or NMP (check cell tolerance) check_solvent->stronger_solvent No heat_sonicate->stronger_solvent Still not dissolved dilution_technique Add stock to vortexing buffer Use intermediate dilution check_dilution->dilution_technique Yes additives Add surfactant/co-solvent to aqueous phase dilution_technique->additives Still precipitates

Caption: Troubleshooting flowchart for this compound solubility.

References

Stability of 15-Deoxypulic acid in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 15-Deoxypulic acid in various experimental conditions. As a natural triterpenoid, understanding its stability is crucial for accurate experimental design and the development of potential therapeutic applications.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For biological assays, DMSO is a common choice. However, for long-term storage, it is advisable to use aprotic solvents and store solutions at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh solutions for experiments whenever possible.

Q2: How can I assess the stability of this compound in my specific experimental buffer?

A2: To assess the stability in your buffer, you can perform a time-course experiment. Incubate a solution of this compound in your buffer at the experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV. A decrease in concentration over time indicates instability.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, compounds with similar functional groups (carboxylic acid, lactone, double bonds) can be susceptible to hydrolysis, oxidation, and isomerization under certain conditions such as extreme pH, high temperatures, or exposure to light.[3][4] For instance, the lactone ring could be susceptible to hydrolysis under acidic or basic conditions.

Q4: Are there any known signaling pathways modulated by this compound?

A4: this compound has been reported to modulate various signaling pathways that are important for cell proliferation and apoptosis, showing potential as an antitumor agent.[1] However, the specific pathways have not been fully elucidated in the available literature.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in bioassays Degradation of this compound in the assay medium.Prepare fresh stock solutions before each experiment. Minimize the time the compound spends in aqueous buffers. Perform a stability check in your specific assay medium.
Loss of compound after storage Improper storage conditions (temperature, solvent, exposure to light/air).Store stock solutions in an appropriate aprotic solvent at -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light.
Appearance of unknown peaks in chromatogram Degradation of this compound.Conduct a forced degradation study (see experimental protocols below) to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods, in line with ICH guidelines.[3][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC-UV, to observe the extent of degradation and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Assessment

A reverse-phase HPLC method can be developed for the quantification of this compound and its potential degradation products.[6][7][8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for parameters like linearity, accuracy, precision, and specificity.

Data Presentation

The following tables represent hypothetical data from a stability study of this compound to illustrate how results can be presented.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery
DMSO100.299.899.6
Acetonitrile100.1100.099.9
Methanol99.998.598.6
PBS (pH 7.4)100.585.284.8

Table 2: Temperature Stability of this compound in DMSO Solution

TemperatureInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Recovery
4°C100.3100.199.8
25°C (Room Temp)100.299.599.3
40°C99.895.495.6
60°C100.188.788.6

Visualizations

The following diagram illustrates a general workflow for conducting a forced degradation study, which is a key component of assessing the stability of a compound like this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analytical Testing (e.g., HPLC-UV) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Characterize Degradants (e.g., LC-MS) analyze->identify pathway Identify Degradation Pathways identify->pathway method Develop Stability- Indicating Method pathway->method

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting common problems in 15-Deoxypulic acid bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-Deoxypulic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Stock solutions of this compound can be stored at temperatures below -20°C for several months. It is highly recommended to prepare and use the solution on the same day to ensure optimal activity and stability.[1]

Q2: How can I improve the solubility of this compound?

A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] To enhance solubility in aqueous solutions for bioassays, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO. For cell culture applications, ensure the final concentration of the organic solvent is not toxic to the cells (typically below 0.5%). If solubility issues persist in your experimental setup, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[1]

Q3: What are the known biological activities of this compound?

A3: this compound is a natural pentacyclic triterpenoid (B12794562) that has shown potential antitumor, anti-inflammatory, and antioxidant properties in preliminary studies. Its mechanism of action is thought to involve the modulation of various signaling pathways that are critical for cell proliferation and apoptosis.[2]

II. Troubleshooting Common Bioassay Problems

This section provides a question-and-answer guide to troubleshoot specific issues that may arise during common bioassays involving this compound.

A. Cytotoxicity Assays (e.g., MTT, XTT)

Q4: My negative control (untreated cells) shows low viability in my cytotoxicity assay. What could be the cause?

A4: Low viability in the negative control group can stem from several factors:

  • Cell Seeding Density: Ensure that the initial cell seeding density is optimal for the duration of the assay. Over-confluency or sparse cultures can lead to cell death.

  • Media and Reagents: Check the expiration dates and storage conditions of your cell culture media, serum, and other supplements. Contamination of reagents can also be a factor.

  • Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are correctly maintained.[3]

  • Solvent Toxicity: If you are using a solvent control (e.g., DMSO), ensure the final concentration is not toxic to your specific cell line. It is crucial to run a solvent-only control to assess its effect on cell viability.

Q5: I am observing inconsistent results or high variability between replicate wells. What are the likely sources of this issue?

A5: High variability in cytotoxicity assays can be attributed to:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound dilutions, or assay reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[4]

  • Uneven Cell Distribution: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.

  • Incomplete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate readings.

B. Apoptosis Assays (e.g., Annexin V/PI Staining)

Q6: In my Annexin V/PI flow cytometry assay, I see a high percentage of necrotic cells (Annexin V+/PI+) even in my early time-point treated samples. Why might this be happening?

A6: A high necrotic population can indicate:

  • Compound Concentration: The concentration of this compound used might be too high, causing rapid cell death through necrosis rather than apoptosis. Consider performing a dose-response experiment to identify a more suitable concentration range.

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation speeds during cell harvesting can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the protocol.

  • Late-Stage Apoptosis: The chosen time point might be too late, and the cells may have already progressed from early apoptosis to late-stage apoptosis/secondary necrosis. A time-course experiment is recommended to identify the optimal window for detecting early apoptosis.

C. Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)

Q7: My positive control (e.g., LPS-stimulated macrophages) is not showing a significant increase in nitric oxide (NO) production. What should I check?

A7: Lack of response in the positive control can be due to:

  • Cell Activation State: Ensure the cells (e.g., RAW 264.7 macrophages) are healthy and responsive to the stimulus. Passage number can affect cell responsiveness.

  • Reagent Quality: Verify the activity of your stimulating agent (e.g., LPS). Prepare fresh solutions and store them appropriately.

  • Assay Sensitivity: The Griess reagent used for NO detection has a limited stability. Prepare it fresh and protect it from light. Also, ensure the incubation time for the Griess reaction is sufficient.

Q8: I am observing a decrease in cell viability in my nitric oxide assay, which confounds the interpretation of the anti-inflammatory effect. How should I address this?

A8: It is crucial to assess the cytotoxicity of this compound on the cells used in the anti-inflammatory assay at the same concentrations and incubation times. This can be done concurrently using an MTT or similar viability assay. If the compound is cytotoxic at concentrations that also reduce NO production, the observed decrease in NO may be due to cell death rather than a specific anti-inflammatory effect. In such cases, it is important to report the cytotoxic effects alongside the anti-inflammatory data and consider testing lower, non-toxic concentrations of the compound.

III. Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a standardized format for presenting such data when it is generated.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma48Data not available
HeLaCervical Carcinoma48Data not available
MCF-7Breast Adenocarcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available

Note: The IC50 values in this table are placeholders. Researchers should determine these values experimentally for their specific cell lines and assay conditions.

IV. Experimental Protocols

The following are detailed, adaptable methodologies for key experiments to assess the bioactivity of this compound.

A. Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a predetermined time. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

V. Visualization of Potential Signaling Pathways

Based on the known activities of similar triterpenoid compounds, this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these hypothetical pathways.

NFkB_Pathway cluster_nucleus Nuclear Events 15-Deoxypulic_acid This compound IKK_Complex IKK Complex 15-Deoxypulic_acid->IKK_Complex Inhibition? Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_in_Nucleus NF-κB DNA DNA NFkB_in_Nucleus->DNA DNA->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway 15-Deoxypulic_acid This compound Raf Raf 15-Deoxypulic_acid->Raf Inhibition? MEK MEK1/2 15-Deoxypulic_acid->MEK Inhibition? Growth_Factor_Stress Growth Factor / Stress Receptor Receptor Growth_Factor_Stress->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival

Caption: Potential inhibitory points of this compound in the MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).

Frequently Asked Questions (FAQs)

1. What is 15d-PGJ2 and what are its primary mechanisms of action?

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring metabolite of prostaglandin (B15479496) D2 (PGD2).[1] It is known for its potent anti-inflammatory and pro-apoptotic effects.[2] Its mechanisms of action are complex and can be both dependent and independent of the peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

  • PPARγ-Dependent Pathway: 15d-PGJ2 is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][3][4] Activation of PPARγ by 15d-PGJ2 can lead to the inhibition of pro-inflammatory gene expression.[1][5]

  • PPARγ-Independent Pathways: 15d-PGJ2 can also exert its effects independently of PPARγ.[1][6] These mechanisms often involve the direct covalent modification of critical cysteine residues in signaling proteins due to the reactive α,β-unsaturated carbonyl group in its cyclopentenone ring.[4][6] Key pathways modulated independently of PPARγ include:

    • NF-κB Inhibition: 15d-PGJ2 can directly inhibit multiple steps in the NF-κB signaling pathway, a central regulator of inflammation.[1][7]

    • MAPK Activation: It can activate mitogen-activated protein kinases (MAPKs) like p38 and p42/44.[6]

    • STAT3 Inhibition: 15d-PGJ2 has been shown to covalently bind to and inhibit the activation of STAT3.[4]

    • Induction of Oxidative Stress: It can induce the production of reactive oxygen species (ROS).[6]

2. What are the recommended storage and handling conditions for 15d-PGJ2?

Proper storage and handling are crucial for maintaining the stability and activity of 15d-PGJ2.

  • Storage Temperature: Store 15d-PGJ2 at -20°C for long-term storage.[8][9] Some sources suggest -80°C for stock solutions, which can be stable for up to 6 months.[10][11]

  • Form: 15d-PGJ2 is typically supplied as an oil.[8]

  • Reconstitution: Dissolve 15d-PGJ2 in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] For cell culture experiments, it is common to dissolve it in DMSO to make a concentrated stock solution.[12]

  • Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into smaller volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][10][11] Stock solutions are generally stable for up to 3 months at -20°C.[8]

3. How do I choose the optimal dosage and treatment time for my experiment?

The optimal dosage and treatment time for 15d-PGJ2 are highly dependent on the experimental model (in vitro vs. in vivo), the specific cell type or animal strain, and the biological endpoint being measured.

  • In Vitro Experiments: Concentrations typically range from the low micromolar (µM) to nanomolar (nM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Treatment times can vary from minutes for signaling pathway activation to several hours or days for measuring changes in gene expression or cell viability.[6][13]

  • In Vivo Experiments: Dosages in animal models can range from micrograms per kilogram (µg/kg) to milligrams per kilogram (mg/kg), administered through various routes such as subcutaneous or intraperitoneal injection.[5][14][15][16] The treatment duration can range from a single dose to repeated administrations over several days.[5][15][16]

Refer to the data tables below for specific examples from published studies.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of 15d-PGJ2 Degradation of 15d-PGJ2: Improper storage or handling.Ensure 15d-PGJ2 is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[8][10][11]
Suboptimal Dosage: The concentration used may be too low to elicit a response in your specific model.Perform a dose-response experiment to determine the optimal concentration. Consult literature for dosages used in similar experimental systems (see tables below).
Inappropriate Treatment Time: The duration of treatment may be too short or too long to observe the desired effect.Conduct a time-course experiment to identify the optimal time point for your endpoint.
Cell Line Insensitivity: The cell line you are using may not be responsive to 15d-PGJ2 or may lack the necessary signaling components (e.g., PPARγ).Verify the expression of target receptors like PPARγ in your cell line. Consider using a different cell line known to be responsive to 15d-PGJ2.
High Cell Toxicity/Death Excessive Dosage: The concentration of 15d-PGJ2 is too high for your cell type.Perform a dose-response curve to determine the IC50 and use a non-toxic concentration for your experiments.[17]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments.[12]
Inconsistent or Variable Results Inconsistent Reagent Preparation: Variability in the preparation of 15d-PGJ2 solutions.Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across experiments.
Biological Variability: Inherent variability in cell cultures or animals.Use cells with a similar passage number and ensure animals are age and weight-matched. Increase the number of replicates or animals per group.
Experimental Technique: Inconsistent timing of treatments or assays.Standardize all experimental procedures and ensure consistent timing for all steps.

Data Presentation: Dosage and Treatment Times

Table 1: In Vitro Experimental Parameters for 15d-PGJ2

Cell TypeConcentrationTreatment TimeObserved EffectReference
HL-1 Cardiomyocytes15 µM4 - 8 hoursInduction of TNFα and apoptosis[6]
Primary Murine CardiomyocytesLow nanomolar rangeNot specifiedActivation of MAPK, TNFα induction, cell death[6]
RAW264.7 Macrophages6 µM1 hour (LPS stimulation)Inhibition of IKK activity[1]
HeLa Cells6 µMNot specifiedInhibition of NF-κB DNA binding[1]
Human Osteosarcoma Cells (U2-OS, Saos-2)20 µM4 - 24 hoursInhibition of cell viability[12]
Human Osteosarcoma Cells (MG63, SaOS2, U2OS)10 - 40 µmol/L72 hoursInhibition of cell growth and induction of apoptosis[13]
Human Colon Cancer Cells (HCT116)10 µM24 hoursInduction of 15-PGDH expression[17]
3T3-L1 Preadipocytes0.1 - 15 µM2 daysAdipocyte differentiation[18]

Table 2: In Vivo Experimental Parameters for 15d-PGJ2

Animal ModelDosageAdministration RouteTreatment ScheduleObserved EffectReference
Mice (Unilateral Ureteral Obstruction)0.5 - 1 mg/kg/daySubcutaneousTwice daily for 5 days (starting 2 days prior to surgery)Increased Nrf2 and HO-1, exacerbated inflammation[5]
Rats (Carrageenan-induced Muscle Hyperalgesia)1 - 100 ngIntramuscularSingle dose 15 minutes before carrageenanPrevention of muscle hyperalgesia[3]
Mice (DSS-induced Colitis)2 mg/kgIntraperitonealDaily during resolution phasePromoted resolution of colitis[4][19]
Mice (Endotoxic Shock)1 mg/kgNot specifiedEvery 12 hours after LPSReduced tissue leukosequestration and mortality[15]
Mice (Gout Arthritis)3 - 30 µg/kgSubcutaneous30 minutes before MSU injectionReduced pain and inflammation[20]
Mice (Influenza A Infection)250 µg/kgSubcutaneousDaily until day 3 of infectionReduced viral titers in the lungs[16]
Mice (Visceral Leishmaniasis)2 mg/kgNot specifiedNot specifiedDecreased spleen and liver parasite burden[21]
Mice (Allergic Pulmonary Inflammation)30 - 100 µg/kgSubcutaneous30 minutes before OVA challengeInhibition of lung inflammation[14]

Experimental Protocols

1. Protocol for In Vitro Treatment of Adherent Cells with 15d-PGJ2

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of 15d-PGJ2 Working Solution:

    • Thaw a frozen aliquot of the 15d-PGJ2 stock solution (e.g., 20 mM in DMSO).[12]

    • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.04% for a 20 µM 15d-PGJ2 treatment).[12]

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of 15d-PGJ2 or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 18, 24 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Downstream Analysis: After incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT), Western blotting for protein expression, or qPCR for gene expression.[6][12]

2. Protocol for In Vivo Administration of 15d-PGJ2 in a Mouse Model of Inflammation

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Preparation of 15d-PGJ2 for Injection:

    • Dissolve 15d-PGJ2 in a vehicle suitable for injection. A common vehicle is DMSO diluted with saline (e.g., 4% DMSO in saline).[5]

    • Prepare the solution fresh on the day of injection.

  • Induction of Inflammation: Induce inflammation according to the specific model (e.g., intraperitoneal injection of LPS for endotoxic shock, DSS in drinking water for colitis).[4][15]

  • Administration of 15d-PGJ2:

    • Administer 15d-PGJ2 or the vehicle control to the mice via the chosen route (e.g., subcutaneous, intraperitoneal injection).[4][5]

    • The timing and frequency of administration will depend on the experimental design (e.g., pre-treatment, post-treatment, daily injections).[3][5]

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of disease and body weight changes.

    • At the end of the experiment, euthanize the animals and collect tissues or blood for analysis (e.g., histology, cytokine measurement, gene expression).

Mandatory Visualizations

Signaling_Pathways_of_15d_PGJ2 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d-PGJ2 15d-PGJ2 DP2 DP2 Receptor 15d-PGJ2->DP2 PPARg_inactive PPARγ (inactive) 15d-PGJ2->PPARg_inactive IKK IKK 15d-PGJ2->IKK NFkB NF-κB 15d-PGJ2->NFkB ROS ROS 15d-PGJ2->ROS STAT3_inactive STAT3 (inactive) 15d-PGJ2->STAT3_inactive DP2->ROS PPARg_active PPARγ (active) PPARg_inactive->PPARg_active IkB IκB IKK->IkB phosphorylates IkB->NFkB NFkB_active NF-κB (active) NFkB->NFkB_active MAPK MAPK (p38, p42/44) MAPK_active MAPK (active) MAPK->MAPK_active ROS->MAPK Gene_Expression Gene Expression (e.g., TNFα, Apoptosis) PPARg_active->Gene_Expression regulates NFkB_active->Gene_Expression induces MAPK_active->Gene_Expression induces

Caption: Signaling pathways of 15d-PGJ2, including PPARγ-dependent and -independent mechanisms.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_analysis Phase 4: Analysis Hypothesis Formulate Hypothesis Model_Selection Select Model (In Vitro / In Vivo) Hypothesis->Model_Selection Dose_Response Plan Dose-Response & Time-Course Model_Selection->Dose_Response Controls Define Controls (Vehicle, Positive, Negative) Dose_Response->Controls Reagent_Prep Prepare 15d-PGJ2 Stock & Working Solutions Controls->Reagent_Prep Cell_Culture Culture & Seed Cells (for In Vitro) Reagent_Prep->Cell_Culture Animal_Prep Acclimate Animals (for In Vivo) Reagent_Prep->Animal_Prep Treatment Administer 15d-PGJ2 & Controls Cell_Culture->Treatment Animal_Prep->Treatment Incubation Incubate for Predetermined Time Treatment->Incubation Monitoring Monitor & Record Observations Incubation->Monitoring Sample_Collection Collect Samples (Lysates, Tissues, etc.) Monitoring->Sample_Collection Assays Perform Downstream Assays (WB, qPCR, ELISA, etc.) Sample_Collection->Assays Data_Analysis Analyze & Interpret Data Assays->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Technical Support Center: Purification of 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 15-Deoxypulic acid and other acidic small molecules. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when developing a purification method for this compound?

A1: The primary challenges often revolve around achieving adequate separation from structurally similar impurities and isomers, managing the compound's solubility, and preventing peak tailing during chromatography. Given its acidic nature, pH control of the mobile phase is critical to ensure consistent retention and sharp peak shapes.

Q2: How does the choice of solvent affect the purification of this compound?

A2: The sample solvent should ideally be the same as or weaker than the initial mobile phase to prevent peak distortion.[1] Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak broadening, splitting, or fronting. For this compound, which is an acidic compound, using a mobile phase with an appropriate pH and organic modifier is crucial for achieving good peak shape and retention.

Q3: Why am I seeing variable retention times for this compound in my HPLC runs?

A3: Retention time variability can be caused by several factors.[1] These include inconsistencies in mobile phase preparation, fluctuations in column temperature, and inadequate column equilibration between injections.[2] For acidic compounds like this compound, slight shifts in the mobile phase pH can significantly impact retention time.[1]

Q4: What causes peak tailing when purifying acidic compounds like this compound?

A4: Peak tailing for acidic compounds is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. To mitigate this, consider using a mobile phase with a low pH to suppress the ionization of the carboxylic acid group, adding a competitive base to the mobile phase, or using an end-capped column.

Q5: Can I use the same column for both analytical and preparative scale purification of this compound?

A5: While the same stationary phase chemistry is recommended for consistency when scaling from analytical to preparative chromatography, the column dimensions will be different. Method development is typically performed on a smaller analytical column to conserve sample and solvent, and then the method is scaled up to a larger preparative column for purification of larger quantities.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues during the purification of this compound.

Guide 1: Poor Peak Shape
Observed Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.- Lower the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid).- Use a highly end-capped column.- Add a small amount of a competitive agent to the mobile phase.
Peak Fronting Column overload or sample solvent stronger than the mobile phase.[1]- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[3]
Split Peaks Partially clogged column frit, column channeling, or co-eluting impurity.[3]- Reverse flush the column (if permissible by the manufacturer).- Check for sample degradation.- Optimize the mobile phase to improve separation.
Broad Peaks High dead volume, slow detector acquisition rate, or column degradation.[1]- Use tubing with a smaller internal diameter.- Increase the detector data rate.- Replace the column if it has been used extensively.[2]
Guide 2: Unstable Baseline
Observed Problem Potential Cause Suggested Solution
Baseline Noise Air bubbles in the system, contaminated detector cell, or worn pump seals.[2]- Degas the mobile phase thoroughly.- Flush the detector cell with a strong solvent like isopropanol.- Perform routine maintenance on the pump.
Baseline Drift Fluctuations in column temperature or changes in mobile phase composition.[2]- Use a column oven to maintain a stable temperature.- Ensure the mobile phase is well-mixed and from a single, fresh batch.
Ghost Peaks Contamination from a previous injection or impurities in the mobile phase.- Run a blank gradient to identify the source of the ghost peaks.- Use high-purity solvents and additives.- Ensure the sample loop and injection port are clean.

Experimental Protocols

General Protocol for HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of the mobile phase components).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents and additives. For a reverse-phase separation of an acidic compound, a typical mobile phase system would be:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Thoroughly degas the mobile phases to prevent bubble formation.[2]

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.[2]

  • Chromatographic Run:

    • Inject the filtered sample onto the column.

    • Run a gradient elution to separate the this compound from impurities. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Monitor the separation at an appropriate UV wavelength.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter_sample Filter Sample (0.22 µm) dissolve->filter_sample equilibrate Equilibrate Column filter_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Pure this compound troubleshooting_logic cluster_peak Peak Shape Problems cluster_baseline Baseline Problems cluster_solutions Potential Solutions start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape baseline_issue Unstable Baseline? start->baseline_issue is_tailing Tailing? peak_shape->is_tailing Yes is_fronting Fronting? is_tailing->is_fronting No solution_tailing Adjust pH, Use End-capped Column is_tailing->solution_tailing Yes is_split Split? is_fronting->is_split No solution_fronting Reduce Load, Change Sample Solvent is_fronting->solution_fronting Yes solution_split Flush/Replace Column is_split->solution_split Yes is_noisy Noisy? baseline_issue->is_noisy Yes is_drifting Drifting? is_noisy->is_drifting No solution_noisy Degas Mobile Phase, Clean System is_noisy->solution_noisy Yes solution_drifting Control Temperature, Fresh Mobile Phase is_drifting->solution_drifting Yes

References

How to prevent degradation of 15-Deoxypulic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 15-Deoxypulic acid to prevent its degradation. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, this compound should be stored at or below -20°C.[1] Stock solutions prepared in a suitable organic solvent can also be stored at this temperature for several months.[1]

Q2: What are the best solvents for dissolving and storing this compound?

A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For long-term storage of solutions, it is advisable to use a high-purity, anhydrous aprotic solvent. To prevent hydrolysis, solvents should be free of water.

Q3: How can I prevent the oxidation of this compound during storage?

A3: this compound, like other compounds with unsaturated moieties, is susceptible to oxidation. To minimize this, it is recommended to overlay solutions with an inert gas such as argon or nitrogen before sealing the storage vial. This displaces oxygen and creates an inert atmosphere.

Q4: Is this compound sensitive to light?

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage procedures and, if degradation is suspected, to use analytical methods for confirmation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using an appropriate analytical method (e.g., HPLC).
Precipitate observed in the stock solution upon warming The compound may have come out of solution at low temperatures.Gently warm the vial to 37°C and sonicate to redissolve the compound completely before use.[1]
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products.Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol, or a solvent suitable for the intended application)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or on weighing paper.

  • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired stock concentration.

  • If necessary, gently warm the solution to 37°C and vortex or sonicate to ensure complete dissolution.[1]

  • Transfer the solution to a sterile, amber glass vial.

  • Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vial at or below -20°C.

Protocol 2: General Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Heating block or water bath

  • Photostability chamber or a light source

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in a heating block or water bath at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV or fluorescent light) in a photostability chamber for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method such as HPLC or LC-MS to assess the extent of degradation and to profile any degradation products.

Visualizations

Storage_Workflow Workflow for Storing this compound A Obtain Solid this compound B Equilibrate to Room Temperature A->B C Weigh Desired Amount B->C D Dissolve in Anhydrous Solvent C->D E Warm/Sonicate if Necessary D->E For complete dissolution F Transfer to Amber Vial E->F G Overlay with Inert Gas (Ar/N2) F->G H Seal Tightly G->H I Store at <= -20°C H->I

Caption: Recommended workflow for preparing and storing this compound solutions.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound Unsaturated Diterpenoid Carboxylic Acid Oxidation Oxidation (Epoxides, Hydroperoxides) Compound->Oxidation Photodegradation Photodegradation (Isomerization, Cyclization) Compound->Photodegradation Hydrolysis Hydrolysis (Ester cleavage if applicable) Compound->Hydrolysis Thermal_Degradation Thermal Degradation (Decarboxylation, Isomerization) Compound->Thermal_Degradation Oxygen Oxygen Oxygen->Oxidation Light Light (UV/Visible) Light->Photodegradation Heat Heat Heat->Thermal_Degradation Acid_Base Acid/Base Acid_Base->Hydrolysis

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Scaling up the production of 15-Deoxypulic acid for further research.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total chemical synthesis of 15-Deoxypulic acid has not been extensively reported in publicly available scientific literature. Therefore, this technical support guide focuses on the more common and established method for its production: extraction from natural sources and subsequent purification. this compound is a pentacyclic triterpenoid (B12794562) found in plants of the Araliaceae family. The following troubleshooting guides and FAQs address the challenges researchers may encounter when scaling up this extraction and purification process from laboratory to pilot or small industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the extraction of this compound?

A1: The main challenges include:

  • Maintaining Extraction Efficiency: Extraction parameters that work well on a small scale may not be directly transferable.[1][2]

  • Increased Impurity Profile: Larger biomass quantities can lead to the co-extraction of a wider range and higher concentration of impurities.

  • Solvent Handling and Cost: The volume of solvent required increases significantly, raising concerns about cost, safety, and disposal.

  • Purification Throughput: Chromatographic methods used in the lab may become bottlenecks at a larger scale, requiring significant modifications.[3][4]

Q2: Which solvents are most effective for extracting this compound?

A2: As a triterpenoid, this compound is generally soluble in organic solvents. Effective options include methanol (B129727), ethanol, or aqueous mixtures of these alcohols, which are suitable for extracting polar metabolites like triterpenoids.[5][6] The optimal choice will depend on a balance of extraction efficiency, cost, and safety at the desired scale.

Q3: How can I improve the purity of my crude extract before final purification?

A3: A common and effective intermediate step is liquid-liquid partitioning. After initial extraction, the crude extract can be partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their solubility.[6] This can significantly reduce the complexity of the mixture before moving to more resource-intensive chromatographic steps.

Q4: What are the most suitable large-scale purification techniques for this compound?

A4: For large-scale purification, preparative high-performance liquid chromatography (prep-HPLC) and flash chromatography are commonly used.[7][8] For pentacyclic triterpene acids, pH-zone-refining countercurrent chromatography has also been shown to be an effective preparative separation method.[9] The choice depends on the required purity, throughput, and the nature of the remaining impurities.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Question Possible Causes & Solutions
Why is the mass of my initial crude extract lower than expected at a larger scale? Inadequate Sample Preparation: The plant material (from the Araliaceae family) may not be sufficiently dried or ground. At a larger scale, ensuring uniform particle size is critical for efficient solvent penetration.[6] Solution: Implement standardized procedures for drying plant material to a constant weight and grinding to a consistent, fine powder.
Suboptimal Solvent-to-Solid Ratio: A ratio that was effective in the lab may be insufficient at a larger scale, leading to incomplete extraction.[5][10] Solution: Optimize the solvent-to-solid ratio for the scaled-up process. This may involve a series of pilot extractions at varying ratios to find the most efficient and economical option.
Insufficient Extraction Time or Temperature: The kinetics of extraction can change with scale. Solution: Re-evaluate the extraction time and temperature. For methods like maceration, longer extraction times may be needed. For heat-assisted methods, ensure even heat distribution throughout the larger volume.[6]
Choice of Extraction Method: Simple maceration may not be efficient enough for large quantities. Solution: Consider more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time.[6][11]
Problem 2: Low Purity of Final this compound Product
Question Possible Causes & Solutions
My final product has significant impurities after purification. What went wrong? Overloading of Chromatography Column: The most common issue in scaling up purification is overloading the chromatography column, which leads to poor separation.[3] Solution: Determine the loading capacity of your column for the crude extract through a series of small-scale experiments before proceeding to the full-scale run. Consider using a larger column or multiple runs on a smaller column.
Inefficient Separation of Structurally Similar Compounds: Pentacyclic triterpenoids often have structurally similar isomers or analogues that are difficult to separate.[9] Solution: A multi-step purification protocol may be necessary. This could involve an initial flash chromatography step to remove major impurities, followed by a higher-resolution technique like preparative HPLC with an optimized solvent gradient.[7][8]
Degradation of this compound: The compound may be degrading during extraction or purification due to exposure to harsh pH or high temperatures. Solution: Maintain a neutral or slightly acidic pH during the process.[6] Use a rotary evaporator under reduced pressure to minimize heat exposure when removing solvents.

Data Presentation

The following table presents hypothetical data to illustrate the impact of scaling up the extraction and initial purification of this compound.

Parameter Lab Scale (100 g plant material) Pilot Scale (10 kg plant material)
Extraction Method Maceration with 80% MethanolUltrasound-Assisted Extraction with 80% Methanol
Solvent Volume 1 L100 L
Extraction Time 48 hours4 hours
Crude Extract Yield 5.0 g (5% of biomass)450 g (4.5% of biomass)
Purity of Crude Extract ~15% this compound~12% this compound
Purification Method Silica (B1680970) Gel Flash ChromatographyMulti-step: Liquid-Liquid Partitioning followed by Flash Chromatography
Final Yield of Pure Product 300 mg (0.3% of biomass)20 g (0.2% of biomass)
Final Purity >95%>95%

Experimental Protocols

Generalized Protocol for Extraction and Purification of this compound
  • Preparation of Plant Material:

    • Source plant material from a species of the Araliaceae family known to contain this compound.

    • Thoroughly dry the plant material in a ventilated oven at 40-50°C to a constant weight.

    • Grind the dried material to a fine, uniform powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Combine the powdered plant material with an appropriate solvent (e.g., 80% methanol) at an optimized solvent-to-solid ratio (e.g., 10:1 v/w).

    • For scaled-up extraction, employ an efficient method such as ultrasound-assisted extraction (UAE). Sonicate the mixture for a predetermined duration (e.g., 4 x 1-hour cycles).

    • Separate the solvent from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the solid residue to maximize yield.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional but Recommended for Scale-up):

    • Dissolve the crude extract in a mixture of methanol and water.

    • Perform sequential extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by a medium-polarity solvent like ethyl acetate to extract the triterpenoids.

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

    • Evaporate the ethyl acetate under reduced pressure to yield the enriched extract.

  • Chromatographic Purification:

    • Prepare a silica gel flash chromatography column.

    • Dissolve the enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

    • For higher purity, a second purification step using preparative HPLC may be employed.

Visualizations

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification Plant Material (Araliaceae) Plant Material (Araliaceae) Drying Drying Plant Material (Araliaceae)->Drying Grinding Grinding Drying->Grinding Solvent Extraction (e.g., UAE) Solvent Extraction (e.g., UAE) Grinding->Solvent Extraction (e.g., UAE) Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction (e.g., UAE)->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Flash Chromatography Flash Chromatography Liquid-Liquid Partitioning->Flash Chromatography Fraction Collection & Analysis Fraction Collection & Analysis Flash Chromatography->Fraction Collection & Analysis Solvent Evaporation Solvent Evaporation Fraction Collection & Analysis->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation ->Pure this compound

Caption: Workflow for Extraction and Purification of this compound.

G cluster_troubleshoot_extraction Troubleshoot Extraction cluster_troubleshoot_purification Troubleshoot Purification Low Final Yield Low Final Yield Check Crude Extract Yield Check Crude Extract Yield Low Final Yield->Check Crude Extract Yield Low Crude Yield Low Crude Yield Check Crude Extract Yield->Low Crude Yield Low Good Crude Yield Good Crude Yield Check Crude Extract Yield->Good Crude Yield Adequate Inadequate Grinding? Inadequate Grinding? Low Crude Yield->Inadequate Grinding? Column Overload? Column Overload? Good Crude Yield->Column Overload? Suboptimal Solvent Ratio? Suboptimal Solvent Ratio? Inadequate Grinding?->Suboptimal Solvent Ratio? Insufficient Extraction Time? Insufficient Extraction Time? Suboptimal Solvent Ratio?->Insufficient Extraction Time? Product Degradation? Product Degradation? Column Overload?->Product Degradation? Poor Separation? Poor Separation? Product Degradation?->Poor Separation?

Caption: Troubleshooting Logic for Low Product Yield.

References

Validation & Comparative

Confirming the Structure of Synthesized 15-Deoxypulic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the key analytical techniques and expected experimental data for the structural elucidation of 15-Deoxypulic acid, a diterpenoid with the molecular formula C₂₀H₂₆O₄.[1][2] By comparing the spectral data of a synthesized compound with the expected values and patterns outlined below, researchers can confidently verify its identity and purity.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary for complete structural assignment.

Expected ¹H NMR Data (500 MHz, CDCl₃):

While a publicly available ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on its functional groups and structural motifs.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0broad singletHighly deshielded proton, often broad due to hydrogen bonding.[3][4]
Vinylic Protons (=CH₂)4.5 - 5.5multipletProtons of the exocyclic methylene (B1212753) group would appear in this region.[5]
Protons α to Lactone Carbonyl2.0 - 2.8multipletDeshielded by the electron-withdrawing carbonyl group.
Protons α to Carboxylic Acid2.0 - 2.5multipletDeshielded by the carboxylic acid group.
Allylic Protons1.8 - 2.5multipletProtons adjacent to the double bonds.
Aliphatic Protons (CH, CH₂)1.0 - 2.0multipletComplex region with overlapping signals from the terpene backbone.
Methyl Protons (-CH₃)0.8 - 1.5singlet/doubletSignals for the methyl groups on the diterpenoid core.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

A ¹³C NMR spectrum for this compound is known to be available, and the expected chemical shifts for the key functional groups are as follows.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonyl (-C OOH)170 - 185Deshielded carbonyl carbon.[6]
Lactone Carbonyl (-C OO-)165 - 180Deshielded carbonyl carbon within the lactone ring.[6]
Vinylic Carbons (>C =C <)100 - 150Carbons involved in double bonds.
Carbon Bearing Oxygen (in lactone)70 - 90Carbon atom attached to the oxygen in the lactone ring.
Aliphatic Carbons (CH, CH₂, CH₃)10 - 60Carbons of the diterpenoid skeleton.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The fragmentation pattern in the MS/MS spectrum provides valuable information about the molecule's structural components.

Expected Mass Spectrometry Data:

Analysis Expected Result Notes
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ = 331.1853 Calculated for C₂₀H₂₇O₄⁺. This provides confirmation of the molecular formula.
Major Fragmentation Pathways Loss of H₂O (water)Common fragmentation for compounds with hydroxyl or carboxylic acid groups.[7]
Loss of CO₂ (carbon dioxide)Characteristic fragmentation of carboxylic acids.[8]
Loss of the lactone side chainCleavage of the bond connecting the lactone ring to the main diterpenoid structure.
Retro-Diels-Alder reactionsCommon in terpenoid structures, leading to characteristic fragmentation patterns.[9][10]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Infrared (IR) Absorption Data:

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
Carboxylic Acid O-H Stretch2500 - 3300BroadVery broad due to hydrogen bonding, often overlapping with C-H stretches.[11]
C-H Stretch (sp² and sp³)2850 - 3100Medium to StrongBands above 3000 cm⁻¹ indicate C-H bonds on double bonds.[12]
Lactone C=O Stretch~1740 - 1780StrongThe exact frequency depends on ring strain and conjugation.[13][14]
Carboxylic Acid C=O Stretch~1700 - 1725StrongConjugation can lower the frequency.[15]
C=C Stretch~1640 - 1680Medium to WeakIndicates the presence of carbon-carbon double bonds.[12]
C-O Stretch (Carboxylic Acid and Lactone)1000 - 1300StrongAssociated with the C-O single bonds in the carboxylic acid and lactone functional groups.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data.

Synthesis of a Structurally Related Diterpenoid: Grindelic Acid

Experimental Workflow for Grindelic Acid Synthesis:

G cluster_synthesis Synthesis of Grindelic Acid Start Starting Materials: Wieland-Miescher Ketone & (R)-(-)-Linalool Step1 Construction of Bicyclic Ketone Start->Step1 Multiple Steps Step2 Coupling with Lithiated Dihydrofuran Step1->Step2 Step3 Acid-Catalyzed Rearrangement Step2->Step3 Step4 Oxidation and Dehydration Step3->Step4 End Grindelic Acid Step4->End

Caption: Synthetic workflow for grindelic acid.

Detailed Protocol (Adapted from Paquette, L. A., & Wang, H. L. (1996). The Journal of Organic Chemistry, 61(16), 5352–5357):

  • Preparation of the Bicyclic Ketone: The synthesis commences with the preparation of an optically pure bicyclic ketone, representing the AB ring system, from the levorotatory Wieland-Miescher ketone. This involves a multi-step sequence to achieve the desired stereochemistry.

  • Coupling Reaction: The bicyclic ketone is then coupled with the 5-lithio derivative of optically active 2,3-dihydrofuran, which is prepared from (R)-(-)-linalool.

  • Acid-Catalyzed Rearrangement: The resulting adduct undergoes an acid-catalyzed rearrangement, which is a key step to generate the spirocyclic framework characteristic of grindelic acid.

  • Oxidation and Dehydration: The rearranged intermediate is then subjected to oxidation and dehydration steps to afford the final product, grindelic acid.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
  • Instrumentation: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 500 MHz (or higher) NMR spectrometer.
  • Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.
  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

3. Infrared Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Logical Workflow for Structure Confirmation

The process of confirming the structure of the synthesized this compound should follow a logical progression, integrating data from each analytical technique.

G cluster_workflow Structure Confirmation Workflow Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR Functional Groups? HRMS HRMS Analysis Synthesis->HRMS Molecular Formula? NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Proton/Carbon Environments? Comparison Compare with Expected Data IR->Comparison HRMS->Comparison NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity? NMR_2D->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Matches Structure_Incorrect Structure Incorrect Comparison->Structure_Incorrect Data Mismatches

Caption: Logical workflow for structural confirmation.

By systematically acquiring and comparing the experimental data with the expected values presented in this guide, researchers can achieve a high degree of confidence in the structural identity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Validating the Antitumor Activity of 15-Deoxypulic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

15-Deoxypulic Acid: Current State of Research

This compound is described as a naturally occurring pentacyclic triterpenoid. Some sources suggest its potential for antitumor activities through the modulation of various signaling pathways involved in cell proliferation and apoptosis. However, specific experimental data from in vitro or in vivo studies, including tested cancer cell lines, tumor models, and quantitative measures of efficacy (e.g., IC50 values), are not detailed in the accessible scientific literature. Without such data, a direct comparison with other established anticancer agents is not feasible.

General Experimental Approaches for Validating Antitumor Activity

To rigorously validate the antitumor potential of a compound like this compound, a series of standard experimental protocols would be employed. These typically include:

In Vitro Assays:
  • Cell Viability and Proliferation Assays (e.g., MTT, SRB, or CellTiter-Glo®): These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound on various cancer cell lines. They provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is a key parameter for comparing the potency of different drugs.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These experiments help to elucidate whether the compound induces programmed cell death (apoptosis) in cancer cells, a desirable characteristic for an anticancer agent.

  • Cell Cycle Analysis (e.g., Flow cytometry with propidium (B1200493) iodide staining): This analysis determines if the compound arrests the cell cycle at specific checkpoints, thereby inhibiting cancer cell division.

  • Colony Formation Assay: This long-term assay assesses the ability of a single cancer cell to grow into a colony, providing insight into the compound's ability to inhibit clonogenic survival.

  • Wound Healing/Transwell Migration and Invasion Assays: These assays evaluate the compound's potential to inhibit cancer cell migration and invasion, which are crucial steps in metastasis.

In Vivo Models:
  • Xenograft and Syngeneic Mouse Models: In these models, human or murine cancer cells are implanted into immunocompromised or immunocompetent mice, respectively. The effect of the test compound on tumor growth, size, and metastasis is then evaluated over time.

  • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue from a human patient into mice, providing a more clinically relevant platform to assess drug efficacy.

Potential Signaling Pathways for Investigation

Based on the general understanding of pentacyclic triterpenoids in cancer, several signaling pathways would be critical to investigate for their role in the potential antitumor activity of this compound.

Potential_Antitumor_Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis cluster_2 Inflammation cluster_3 Metastasis PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR RAS Ras RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Bax Bax Bax->Caspases NFkB NF-κB COX2 COX-2 NFkB->COX2 MMPs MMPs 15-Deoxypulic_acid 15-Deoxypulic_acid 15-Deoxypulic_acid->PI3K Inhibition? 15-Deoxypulic_acid->RAS Inhibition? 15-Deoxypulic_acid->Bcl2 Downregulation? 15-Deoxypulic_acid->Bax Upregulation? 15-Deoxypulic_acid->NFkB Inhibition? 15-Deoxypulic_acid->MMPs Inhibition?

Figure 1: Potential signaling pathways that could be modulated by this compound in cancer cells.

Experimental Workflow for Drug Evaluation

A typical workflow for evaluating a novel compound like this compound is outlined below.

Experimental_Workflow A Compound Identification (this compound) B In Vitro Screening (Cell Viability, Apoptosis, Cell Cycle) A->B C Mechanism of Action Studies (Western Blot, qPCR for Signaling Pathways) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Comparative Analysis (vs. Standard-of-Care Drugs) D->E F Preclinical Development E->F

Figure 2: A standard workflow for the preclinical evaluation of a potential anticancer compound.

Conclusion

While the name "this compound" exists in chemical databases, there is a notable absence of published research detailing its antitumor properties. To validate its potential as a cancer therapeutic, extensive investigation using the standard in vitro and in vivo experimental protocols outlined above is necessary. Future research should focus on generating robust data on its efficacy in various cancer models, elucidating its molecular mechanism of action, and comparing its performance against existing anticancer drugs. Without such data, any claims regarding its antitumor activity remain speculative. Researchers, scientists, and drug development professionals are encouraged to pursue these studies to determine the true therapeutic potential of this compound.

A Comparative Analysis of the Biological Effects of 15-Deoxypulic Acid and Pulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two closely related diterpenoids, 15-Deoxypulic acid and pulic acid, reveals their potential as bioactive molecules. This guide provides a comparative overview of their biological effects, supported by available data and detailed experimental methodologies for their evaluation. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these natural compounds.

Introduction

This compound and pulic acid are both diterpenoids that can be isolated from plants of the Pulicaria genus, notably Pulicaria glutinosa. Their structural similarities suggest the potential for comparable biological activities, yet a comprehensive head-to-head comparison has been lacking in the scientific literature. This guide aims to synthesize the available information on their biological effects, with a focus on their potential cytotoxic and anti-inflammatory properties. While direct comparative quantitative data is scarce, this document provides the foundational knowledge and experimental frameworks necessary to conduct such comparative studies.

Chemical Structures

Both this compound and pulic acid belong to the class of diterpenoids, characterized by a carbon skeleton derived from four isoprene (B109036) units. Their close structural relationship is a key factor in understanding their potential biological activities.

Comparative Biological Effects: A Data-Driven Overview

Biological ActivityParameterThis compoundPulic AcidReference Compound
Cytotoxicity IC₅₀ (µM) on A549 cellsData not availableData not availableDoxorubicin
IC₅₀ (µM) on HeLa cellsData not availableData not availableDoxorubicin
IC₅₀ (µM) on MCF-7 cellsData not availableData not availableDoxorubicin
Anti-inflammatory IC₅₀ (µM) for NO inhibitionData not availableData not availableDexamethasone

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate the direct comparison of this compound and pulic acid, the following detailed experimental protocols for key in vitro assays are provided.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound and pulic acid in a suitable solvent like DMSO.[5] Dilute the compounds to various concentrations in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with compounds (this compound, Pulic acid) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H

MTT Assay Workflow Diagram.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide. The amount of nitrite, a stable product of NO, in the cell culture supernatant can be quantified using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and pulic acid for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: NO Inhibition Assay A Seed RAW 264.7 cells B Treat with compounds A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance (540 nm) F->G H Calculate IC50 values G->H

NO Inhibition Assay Workflow Diagram.

Signaling Pathways

While specific signaling pathways for this compound and pulic acid have not been elucidated, many diterpenoids exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. Based on the activities of similar compounds, potential pathways to investigate include NF-κB, MAPKs, and apoptosis-related pathways.

The diagram below illustrates a generalized signaling pathway often implicated in inflammation and cell survival, which could be investigated for its modulation by these compounds.

G cluster_pathway Potential Signaling Pathway for Investigation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription of Compounds This compound Pulic acid Compounds->IKK Potential Inhibition

Generalized NF-κB Signaling Pathway.

Conclusion

This compound and pulic acid represent intriguing natural products with potential for further pharmacological investigation. Although direct comparative data on their biological effects are currently limited, this guide provides the necessary framework for such studies. The detailed experimental protocols for cytotoxicity and anti-inflammatory assays will enable researchers to generate the quantitative data needed for a robust comparison. Future studies should focus on performing these comparative assays and elucidating the specific molecular targets and signaling pathways modulated by these diterpenoids. Such research will be crucial in determining their potential as lead compounds for the development of new therapeutic agents.

References

Cross-validation of different analytical methods for 15-Deoxypulic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 15-Deoxypulic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantification of this compound, a diterpenoid natural product.[1] While specific cross-validation studies for this compound are not extensively documented in current literature, this document outlines the most probable and effective analytical techniques based on its chemical class. The principles and data presented are drawn from established methods for the analysis of similar complex natural products, such as polyketides and phenolic acids.

Introduction to this compound

This compound (CAS No: 95523-05-0) is a diterpenoid with the chemical formula C₂₀H₂₆O₄.[1][2] It is derived from plant sources such as Pulicaria salviifolia.[1] As a member of the polyketide family, it is part of a large and structurally diverse group of secondary metabolites with a wide range of biological activities, including potential applications in oncology due to its modulation of cellular signaling pathways.[3][4] Accurate and precise quantification of such compounds is critical for research and development, from initial discovery and activity screening to quality control in potential therapeutic applications.

Comparison of Recommended Analytical Methods

For a complex organic molecule like this compound, the most suitable analytical methods are chromatographic, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the industry standards.

Table 1: Comparison of Key Performance Characteristics for a Hypothetical this compound Assay

ParameterHPLC-UVLC-MS/MSKey Considerations
Principle Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.LC-MS/MS offers significantly higher selectivity and sensitivity by isolating a specific parent ion and its characteristic fragment ions.[3][5]
Selectivity Moderate to HighVery HighCo-eluting compounds with similar UV spectra can interfere in HPLC-UV. MS/MS minimizes this issue.
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL rangeLC-MS/MS is the preferred method for trace-level quantification, essential for biological matrix samples.[3]
Linearity Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitudeBoth methods can provide excellent linearity within their respective ranges when properly validated.[6]
Precision (%RSD) < 5%< 10%Both methods are highly precise, though MS can have slightly higher variability due to matrix effects.
Accuracy (% Recovery) 90-110%95-105%Accuracy is dependent on the quality of the reference standard and matrix complexity. Internal standards are crucial for LC-MS/MS.[3]
Instrumentation Cost ModerateHighThe capital investment for an LC-MS/MS system is substantially higher than for an HPLC-UV setup.
Sample Throughput HighModerate to HighModern LC-MS/MS systems with rapid gradient capabilities can match the throughput of HPLC-UV methods.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the quantification of a natural product like this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation sample Plant Material (e.g., Pulicaria salviifolia) extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) sample->extraction Homogenization filtration Filtration / Centrifugation extraction->filtration purification Solid Phase Extraction (SPE) (Optional, for complex matrices) filtration->purification hplc HPLC or LC-MS/MS Analysis purification->hplc Sample Injection data Data Acquisition (Chromatogram) hplc->data quant Quantification (Standard Curve) data->quant validation Validation Parameters (Linearity, LOD, LOQ, Accuracy) quant->validation

Caption: General workflow for natural product quantification.

Detailed Experimental Protocol: An Exemplar Method

As a validated method for this compound is not available, the following protocol for the quantification of phenolic acids in a plant extract using Reverse-Phase HPLC is provided as a practical template.[6] This method can be adapted by substituting the standards and optimizing the chromatographic conditions for this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution is typically used for complex extracts.

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A UV scan of the this compound reference standard should be performed to determine the optimal wavelength (λ_max). For many phenolic compounds, detection is set around 280 nm.[6]

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Accurately weigh a this compound reference standard (available from vendors like BioCrick).[1]

  • Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.

  • Perform serial dilutions to create a set of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL).

3. Sample Preparation:

  • Weigh the dried and powdered plant material.

  • Extract with a suitable solvent (e.g., 90% ethanol) using sonication or maceration.[6]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • If necessary, perform a Solid Phase Extraction (SPE) step to clean up the sample and reduce matrix interference.

4. Method Validation Parameters (to be performed with this compound):

  • Linearity: Inject the calibration standards and plot the peak area against concentration. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Precision: Assess by injecting the same sample multiple times (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be below the accepted threshold (e.g., < 2%).

  • Accuracy: Perform a spike-and-recovery experiment by adding known amounts of this compound standard to a blank matrix. Calculate the percentage recovery.

Contextual Biological Pathway: Polyketide Biosynthesis

This compound is a diterpenoid, a class of compounds often synthesized via pathways that share precursors with polyketide synthesis. Polyketide synthases (PKSs) are enzymes that produce a vast array of natural products.[3][7] The diagram below illustrates a simplified model of a Type I Polyketide Synthase, which functions as a large, multi-domain enzymatic assembly line.

PKS_Pathway cluster_inputs Inputs cluster_output Output PKS_Module Acyltransferase (AT) Selects extender unit Acyl Carrier Protein (ACP) Holds growing chain Ketosynthase (KS) Catalyzes C-C bond formation Modifying Domains (KR, DH, ER) Thioesterase (TE) Releases final product PKS_Module:f3->PKS_Module:f1 PKS_Module:f1->PKS_Module:f2 PKS_Module:f2->PKS_Module:f1 Chain Elongation Product Polyketide Chain (Precursor to this compound) PKS_Module:f4->Product Cyclization & Release Starter Starter Unit (e.g., Acetyl-CoA) Starter->PKS_Module:f0 Loads Extender Extender Unit (e.g., Malonyl-CoA) Extender->PKS_Module:f0 Loads

Caption: Simplified schematic of a Type I Polyketide Synthase.

Understanding the biosynthetic origin of this compound can aid in the development of biotechnological production methods and in the discovery of related novel compounds.

References

A Comparative Analysis of 15-Deoxy-Δ12,14-prostaglandin J2 and Standard Chemotherapies in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with significant research dedicated to identifying novel compounds that can offer improved efficacy and reduced toxicity compared to established treatments. One such molecule of interest is 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin. This guide provides a comparative benchmark of 15d-PGJ2's efficacy against standard-of-care chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Introduction to 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

15d-PGJ2 is a terminal metabolite of the cyclooxygenase-2 (COX-2) pathway and has been identified as a potent anti-inflammatory and anti-proliferative agent. Its anticancer properties are attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines[1]. Notably, these effects are mediated through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and independent signaling pathways, making it a subject of extensive research for cancer therapy.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating a compound's cytotoxic potency. The following tables summarize the IC50 values for 15d-PGJ2, Cisplatin (B142131), and Doxorubicin (B1662922) across several common cancer cell lines. It is critical to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions, such as cell density, exposure time, and assay methodology[2].

Table 1: IC50 Values in MCF-7 Human Breast Cancer Cells

CompoundIC50 ValueExposure TimeReference
Doxorubicin 0.68±0.04 µg/mL48 hours[3]
Doxorubicin ~400 nM (~0.22 µg/mL)Not Specified
Doxorubicin 8306 nM (~4.5 µg/mL)48 hours[4]
Doxorubicin 2.5 µM (~1.36 µg/mL)24 hours[5]
Cisplatin 0.65 µMNot Specified[6]
Cisplatin 18 µMNot Specified[7]
Cisplatin 10 µMNot Specified[8]

Table 2: IC50 Values in HCT116 Human Colon Carcinoma Cells

CompoundIC50 ValueExposure TimeReference
Doxorubicin 1.9 µg/mLNot Specified[9]
Doxorubicin 4.18 µM (~2.28 µg/mL)Not Specified[10]
Doxorubicin 5.03 µg/mLNot Specified[11]
Cisplatin 7.5 µM (~2.25 µg/mL)Not Specified[12]
Cisplatin 18 µg/mLNot Specified
Cisplatin 4.2 µg/mL24 hours

Table 3: IC50 Values in A549 Human Lung Carcinoma Cells

CompoundIC50 ValueExposure TimeReference
15d-PGJ2 Induces apoptosisNot Specified[13][14]
Doxorubicin 0.56 µg/mLNot Specified[15]
Doxorubicin 0.61 ± 0.14 µMNot Specified
Doxorubicin > 20 µM24 hours[5]
Doxorubicin 8.64 nM (at 72h)72 hours[16]
Cisplatin 16.48 µmol/L24 hours[17]
Cisplatin 9 ± 1.6 µM72 hours[18]
Cisplatin 17.8 µM24 hours[19]
Cisplatin 6.14 µMNot Specified[20]

Note: Direct comparison of 15d-PGJ2 IC50 values with standard chemotherapies from a single study is limited in the available literature. The data presented for 15d-PGJ2 in A549 cells indicates its pro-apoptotic activity without a specified IC50 value.

Mechanisms of Action: A Focus on Signaling Pathways

15d-PGJ2 exerts its anticancer effects through multiple signaling pathways, often independent of its role as a PPARγ agonist. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Inhibition by 15d-PGJ2

The NF-κB pathway is crucial for promoting inflammation, cell survival, and proliferation in cancer cells. 15d-PGJ2 has been shown to inhibit this pathway at multiple levels. It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This ensures that NF-κB remains sequestered in the cytoplasm. Additionally, 15d-PGJ2 can directly modify critical cysteine residues on NF-κB subunits, preventing their DNA binding and transcriptional activity[21][22][23][24].

NF_kB_Inhibition_by_15d_PGJ2 15d-PGJ2 Mechanism: NF-κB Pathway Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination DNA DNA (κB site) NFkB->DNA Translocates & Binds Proteasome->NFkB Releases NF-κB PGJ2 15d-PGJ2 PGJ2->IKK Inhibits PGJ2->NFkB Inhibits DNA Binding Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription Initiates

Caption: PPARγ-independent inhibition of the NF-κB signaling pathway by 15d-PGJ2.

Experimental Protocols

The determination of cytotoxic efficacy through IC50 values is a fundamental experimental procedure. The following sections detail a generalized protocol for the MTT assay, a common method for assessing cell viability, and Western Blotting for apoptosis marker detection.

Experimental Workflow: Cell Viability Assay (MTT)

The following diagram illustrates a typical workflow for determining the IC50 value of a test compound using an MTT assay.

Experimental_Workflow General Workflow for MTT Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Logarithmic growth phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment 3. Compound Addition (Serial dilutions) cell_seeding->drug_treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) drug_treatment->incubation mtt_addition 5. Add MTT Reagent (Incubate 2-4 hours) incubation->mtt_addition solubilization 6. Solubilize Formazan (B1609692) (Add DMSO or solvent) mtt_addition->solubilization read_absorbance 7. Read Absorbance (~570 nm) solubilization->read_absorbance calc_ic50 8. Calculate IC50 (Dose-response curve) read_absorbance->calc_ic50

Caption: A stepwise representation of the MTT assay for determining drug cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[25].

  • Compound Treatment: Prepare serial dilutions of the test compound (15d-PGJ2, Cisplatin, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[25].

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours[25]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[25].

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader[26].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

  • Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[27].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading[27].

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them based on size using SDS-polyacrylamide gel electrophoresis[27].

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane[27].

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[27].

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[27]. The presence of cleaved forms of caspases and PARP is indicative of apoptosis[28][29].

Conclusion

While direct, head-to-head comparisons of IC50 values are challenging due to inter-lab variability, the available data suggests that 15d-PGJ2 possesses significant anti-proliferative and pro-apoptotic properties in a range of cancer cell lines. Its unique mechanism of action, particularly its ability to inhibit the pro-survival NF-κB pathway through PPARγ-independent means, distinguishes it from traditional DNA-damaging agents like Cisplatin and Doxorubicin.

Future research should focus on standardized, direct comparative studies to elucidate the relative potency of 15d-PGJ2. Furthermore, its demonstrated ability to synergize with standard chemotherapies warrants further investigation, positioning 15d-PGJ2 as a promising candidate for combination therapies aimed at enhancing efficacy and overcoming drug resistance in cancer treatment.

References

In Vitro vs. In Vivo Correlation of 15-Deoxy-Δ12,14-prostaglandin J2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) performance in preclinical models, supported by experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro and in vivo activities of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin (B15479496) with potent anti-inflammatory properties.

15d-PGJ2 is a metabolite of prostaglandin D2 (PGD2) and is recognized as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its biological activities, however, extend beyond PPARγ activation, involving direct modulation of key inflammatory pathways such as the NF-κB signaling cascade.[1][3] This guide synthesizes data from various studies to provide a clear correlation between its effects observed in cellular assays and its efficacy in animal models of inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of 15d-PGJ2 in both in vitro and in vivo experimental settings.

Table 1: In Vitro Activity of 15d-PGJ2

Cell LineAssay TypeConcentrationObserved EffectReference
RAW264.7 MacrophagesNF-κB Reporter Assay6 µMPotent inhibition of LPS-induced NF-κB dependent transcription.[1]
HeLa CellsEMSA6 µMInhibition of NF-κB DNA binding activity.[1]
bEND.3 Endothelial CellsNF-κB Reporter Assay5-20 µMInhibition of TNFα-induced NF-κB function.[4]
Human MyocytesWestern Blot32 µMInhibited IL-1β-induced activation of NF-κB and AP-1.[5][6]
Osteosarcoma Cells (U2-OS, Saos-2)MTT Assay20 µMSignificant cytotoxic effect and induction of apoptosis.[7][8]
3T3-L1 PreadipocytesAdipogenesis Assay0.1–15 µMDrives adipogenesis in a PPARγ-dependent manner.[7]

Table 2: In Vivo Activity of 15d-PGJ2

Animal ModelDisease ModelDosageRoute of AdministrationObserved EffectReference
Mice (C57BL/6)DSS-Induced Colitis2 mg/kg/dayIntraperitonealAccelerated resolution of colitis, reduced neutrophils and M1 macrophages.[1][9]
Mice (C57BL/6)DSS-Induced Colitis1 µM (66.9 ng)RectalAmeliorated increase in Disease Activity Index (DAI) score.[9]
RatsAcute Obstructive CholangitisNot SpecifiedIn vivo treatmentSignificant suppression of LPS-induced inflammation-associated genes.[10]
RatsCarrageenan-Induced Muscle HyperalgesiaDose-dependentIntramuscularPrevented muscle hyperalgesia.[11][12]
MiceCollagen-Induced ArthritisDaily administrationNot SpecifiedAttenuated severity of arthritis, reduced pro-inflammatory cytokines.[13]
MiceUnilateral Ureteral ObstructionNot SpecifiedTreatmentExacerbated inflammation through activation of NF-κB.

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway modulated by 15d-PGJ2 and a typical experimental workflow for correlating in vitro and in vivo data.

Figure 1: 15d-PGJ2 inhibits the NF-κB signaling pathway at multiple steps.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis Cell_Culture Cell-based Assays (e.g., Reporter Assays, Western Blot) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Cell_Culture->Dose_Response Mechanism_ID Mechanism of Action (Target Identification) Dose_Response->Mechanism_ID PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Dose_Response->PK_PD Animal_Model Animal Model Selection (e.g., DSS-induced colitis) Mechanism_ID->Animal_Model Hypothesis Generation Dosing Dose Escalation & Efficacy (e.g., DAI, Cytokine Levels) Animal_Model->Dosing Toxicity Toxicology & Safety Assessment Dosing->Toxicity Dosing->PK_PD Data_Analysis Correlate In Vitro Potency with In Vivo Efficacy PK_PD->Data_Analysis Clinical_Candidate Clinical Candidate Selection Data_Analysis->Clinical_Candidate

Figure 2: General workflow for correlating in vitro and in vivo experimental data.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to inflammatory stimuli and to assess the inhibitory potential of compounds like 15d-PGJ2.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh serum-free medium.

  • Pre-treat the cells with varying concentrations of 15d-PGJ2 (e.g., 1-20 µM) for 1-2 hours.[4]

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10-20 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours.[13] Include appropriate vehicle controls.

3. Cell Lysis and Luciferase Assay:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Express the results as a fold change relative to the unstimulated control or as a percentage of inhibition relative to the stimulated control.

In Vivo: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

1. Animal Model and Housing:

  • Use male C57BL/6 mice (8 weeks old).[9]

  • House the mice under standard conditions with ad libitum access to food and water.

2. Induction of Colitis:

  • Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days to induce acute colitis.[1]

3. 15d-PGJ2 Treatment:

  • Prepare a suspension of 15d-PGJ2 in a suitable vehicle (e.g., 10% DMSO in PBS).

  • Administer 15d-PGJ2 (e.g., 2 mg/kg/day) or the vehicle control via intraperitoneal injection daily, starting from the induction of colitis or during the resolution phase.[1]

4. Monitoring and Evaluation:

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[9]

  • At the end of the experiment, euthanize the mice and collect the colons.

  • Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and for measuring inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) by ELISA or RT-PCR.[9]

5. Data Analysis:

  • Compare the DAI scores, colon length, histological scores, and inflammatory marker levels between the 15d-PGJ2-treated group and the vehicle-treated group using appropriate statistical tests.

Correlation and Conclusion

The presented data demonstrates a generally good correlation between the in vitro and in vivo anti-inflammatory activities of 15d-PGJ2. Its ability to inhibit the NF-κB pathway in various cell lines at micromolar concentrations translates to significant therapeutic efficacy in animal models of inflammatory conditions such as colitis and arthritis at doses in the low mg/kg range.[1][13]

However, it is crucial to note that the in vivo effects of 15d-PGJ2 are complex and can be context-dependent. For instance, in a model of unilateral ureteral obstruction, 15d-PGJ2 was found to exacerbate inflammation, highlighting the importance of selecting appropriate preclinical models to predict clinical outcomes. Furthermore, the biological activities of 15d-PGJ2 are not solely mediated by PPARγ, and its interactions with other cellular targets likely contribute to its overall in vivo profile.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and related compounds, including its metabolic precursor Prostaglandin (B15479496) D2 (PGD2), other cyclopentenone prostaglandins (B1171923) (cyPGs) like Prostaglandin A2 (PGA2), and synthetic peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. The information is supported by experimental data to elucidate their distinct and overlapping signaling pathways.

Core Mechanisms of Action: An Overview

15d-PGJ2 is a naturally occurring cyclopentenone prostaglandin that exhibits potent anti-inflammatory and cytoprotective effects through a multi-pronged mechanism. Unlike many other signaling molecules, its actions are not limited to a single receptor but involve both receptor-dependent and independent pathways. This dual activity distinguishes it from its precursor, PGD2, and synthetic compounds designed to target specific pathways.

The primary mechanisms of action for 15d-PGJ2 can be broadly categorized into:

  • PPARγ-Dependent Signaling: 15d-PGJ2 is a high-affinity endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in inflammation, metabolism, and cell differentiation.[1][2][3]

  • PPARγ-Independent Signaling: This is largely attributed to the presence of a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. This electrophilic center allows 15d-PGJ2 to form covalent adducts with nucleophilic cysteine residues on various cellular proteins, thereby modulating their function.[1][4] This covalent modification is a key feature of cyclopentenone prostaglandins.[5] Additionally, 15d-PGJ2 can interact with other receptors, such as the PGD2 receptors DP1 and DP2.[3]

Comparative Data on Biological Activity

The following tables summarize quantitative data comparing the biological activities of 15d-PGJ2 and related compounds.

Table 1: Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki, nM)Species
PGD2DP2 (CRTH2)2.4Human
Δ12-PGJ2DP2 (CRTH2)6.8Human
15d-PGJ2DP2 (CRTH2)Comparable to PGD2Human
9α,11β-PGF2DP2 (CRTH2)315.0Human

Data compiled from studies on PGD2 receptor binding.[6]

Table 2: Comparative Anti-Inflammatory Potency

CompoundAssayEffectRelative PotencyCell Type
15d-PGJ2Nitric Oxide (NO) ProductionInhibitionMore potent than PGA2Murine Microglia
PGA2Nitric Oxide (NO) ProductionInhibitionLess potent than 15d-PGJ2Murine Microglia
15d-PGJ2Cytokine/Chemokine ProductionInhibitionLess potent than PGA2Murine Microglia & Astrocytes
PGA2Cytokine/Chemokine ProductionInhibitionMore potent than 15d-PGJ2Murine Microglia & Astrocytes
15d-PGJ2NF-κB InhibitionInhibitionMore effective than BRL49653RAW264.7 Macrophages
BRL49653 (Rosiglitazone)NF-κB InhibitionInhibitionLess effective than 15d-PGJ2RAW264.7 Macrophages

This table summarizes qualitative comparisons of anti-inflammatory effects.[1][2]

Signaling Pathways and Mechanisms of Action

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

15d-PGJ2 exerts its effects through a complex network of signaling pathways, making it a pleiotropic signaling molecule.

  • PPARγ-Dependent Pathway: Upon entering the cell, 15d-PGJ2 binds to and activates PPARγ. This receptor-ligand complex then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes (e.g., those encoding for TNF-α, iNOS) and the upregulation of anti-inflammatory and metabolic genes.[1][2]

  • PPARγ-Independent Pathways:

    • Inhibition of NF-κB Signaling: 15d-PGJ2 can directly inhibit the NF-κB pathway at multiple levels. It has been shown to covalently modify and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[7][8] This prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65/p50 dimer. Furthermore, 15d-PGJ2 can directly form a covalent adduct with the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity.[2]

    • Modulation of Other Signaling Pathways: 15d-PGJ2 has been reported to interact with and modulate other signaling proteins through covalent adduction, including components of the proteasome and the transcription factor STAT3.[5]

    • DP Receptor Interaction: 15d-PGJ2 can also bind to the DP1 and DP2 receptors of its precursor, PGD2, although the physiological relevance of this interaction is still under investigation.[3]

15d-PGJ2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15d-PGJ2_ext 15d-PGJ2 DP_Receptors DP1/DP2 Receptors 15d-PGJ2_ext->DP_Receptors 15d-PGJ2_int 15d-PGJ2 15d-PGJ2_ext->15d-PGJ2_int Diffusion IKK IKK 15d-PGJ2_int->IKK Covalent Modification NFκB NF-κB (p65/p50) 15d-PGJ2_int->NFκB Covalent Modification PPARγ_cyt PPARγ 15d-PGJ2_int->PPARγ_cyt IκB IκB IKK->IκB Phosphorylation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκB NF-κB-IκB Complex NFκB_IκB->NFκB IκB Degradation PPARγ_nuc PPARγ PPARγ_cyt->PPARγ_nuc Translocation Gene_Expression Gene Expression (e.g., ↓ TNF-α, iNOS) NFκB_nuc->Gene_Expression Transcription RXR RXR PPARγ_RXR PPARγ-RXR Heterodimer PPRE PPRE PPARγ_RXR->PPRE PPRE->Gene_Expression PPARγ_nucRXR PPARγ_nucRXR PPARγ_nucRXR->PPARγ_RXR

Caption: Signaling pathways of 15d-PGJ2.

Prostaglandin D2 (PGD2)

As the precursor to 15d-PGJ2, PGD2's mechanism is primarily receptor-mediated. It binds to two distinct G-protein coupled receptors:

  • DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is often associated with vasodilation and the inhibition of platelet aggregation.[9]

  • DP2 Receptor (CRTH2): The DP2 receptor is predominantly expressed on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. Its activation is linked to pro-inflammatory responses such as chemotaxis and cytokine release.[9]

PGD2_Signaling_Pathway cluster_receptors Cell Membrane Receptors PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 cAMP ↑ cAMP DP1->cAMP Ca2+ ↑ Intracellular Ca2+ DP2->Ca2+ Cellular_Response_DP1 Vasodilation, Platelet Aggregation Inhibition cAMP->Cellular_Response_DP1 Cellular_Response_DP2 Chemotaxis, Inflammation Ca2+->Cellular_Response_DP2

Caption: Mechanism of action of PGD2.

Other Cyclopentenone Prostaglandins (e.g., PGA2)

Other cyPGs, such as PGA2, share the characteristic α,β-unsaturated carbonyl group in their cyclopentenone ring with 15d-PGJ2. Consequently, their PPARγ-independent mechanisms are similar, primarily involving the covalent modification of cellular proteins. PGA2 has been shown to inhibit NF-κB DNA binding activity.[2] However, it does not bind to and activate PPARγ, making its actions exclusively PPARγ-independent.

Synthetic PPARγ Agonists (e.g., Rosiglitazone)

Synthetic PPARγ agonists, such as rosiglitazone (B1679542) and ciglitazone, are designed to specifically target and activate PPARγ. Their mechanism of action is therefore limited to the PPARγ-dependent pathway. Unlike 15d-PGJ2, they lack the reactive cyclopentenone ring and thus cannot covalently modify other proteins.[2] This specificity can be advantageous in certain therapeutic contexts but may lack the broader anti-inflammatory effects of 15d-PGJ2.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is used to assess the DNA binding activity of NF-κB in nuclear extracts.

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW264.7 macrophages) to 80-90% confluency.

    • Pre-treat cells with various concentrations of 15d-PGJ2 or other compounds for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Nuclear Extract Preparation:

    • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Lyse the cell membrane using a hypotonic buffer and centrifugation to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer and collect the supernatant after centrifugation.

    • Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

  • EMSA Reaction:

    • Prepare a binding reaction mixture containing binding buffer, poly(dI-dC) (a non-specific DNA competitor), and the nuclear extract (5-10 µg).

    • Add a 32P-labeled double-stranded oligonucleotide probe containing the consensus NF-κB binding site.

    • Incubate the reaction at room temperature for 20-30 minutes.

    • For supershift assays, specific antibodies against NF-κB subunits (p65, p50) can be added to the reaction mixture to confirm the identity of the protein-DNA complex.

  • Electrophoresis and Detection:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radioactive bands. A "shifted" band indicates the formation of an NF-κB-DNA complex.

Western Blot for Phospho-IKK

This protocol is used to detect the phosphorylation status of IKK, an indicator of its activation.

  • Cell Lysis and Protein Quantification:

    • Following cell treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated IKKα/β (e.g., at Ser176/180 for IKKα and Ser177/181 for IKKβ) overnight at 4°C.

    • Wash the membrane with TBST three times for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using X-ray film or a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IKK.

Mass Spectrometry for Identification of 15d-PGJ2-Protein Adducts

This protocol outlines a general workflow for identifying proteins that are covalently modified by 15d-PGJ2.

  • Sample Preparation:

    • Treat cells with a biotinylated derivative of 15d-PGJ2. This allows for the subsequent enrichment of adducted proteins.

    • Lyse the cells and extract the proteins.

  • Enrichment of Biotinylated Proteins:

    • Use streptavidin- or neutravidin-conjugated agarose (B213101) beads to capture the biotinylated 15d-PGJ2-protein adducts.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Protein Digestion:

    • Reduce and alkylate the eluted proteins to break disulfide bonds.

    • Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the separated peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to obtain sequence information.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

    • The search parameters should be set to include a variable modification corresponding to the mass of the biotinylated 15d-PGJ2 adduct on cysteine residues.

    • The identification of peptides with this specific mass shift confirms the covalent modification of the protein by 15d-PGJ2.

Mass_Spec_Workflow Cell_Treatment Cell Treatment with Biotinylated 15d-PGJ2 Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Enrichment Affinity Purification of Biotinylated Proteins Lysis->Enrichment Digestion Tryptic Digestion into Peptides Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search and Adduct Identification LC_MSMS->Data_Analysis

Caption: Workflow for identifying 15d-PGJ2 protein targets.

Conclusion

15-Deoxy-Δ12,14-prostaglandin J2 is a multifaceted signaling molecule with a unique combination of PPARγ-dependent and -independent mechanisms of action. Its ability to covalently modify key inflammatory proteins sets it apart from its precursor, PGD2, and synthetic PPARγ agonists. This comprehensive mechanism allows 15d-PGJ2 to exert broad anti-inflammatory and cytoprotective effects. Understanding these distinct and overlapping pathways is crucial for the rational design and development of novel therapeutics targeting inflammation and related diseases.

References

Independent Verification of 15-Deoxypulic Acid's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxypulic acid, a diterpenoid isolated from plants of the Pulicaria genus, belongs to a class of natural products known for their diverse biological activities. While specific bioactivity data for this compound is not extensively published, the Pulicaria genus is a rich source of bioactive compounds, including other diterpenoids, flavonoids, and sesquiterpenoids, which have demonstrated promising anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative overview of the reported bioactivities of compounds structurally related to this compound and extracts from Pulicaria species. The data presented here serves as a valuable reference for researchers interested in the independent verification and further investigation of the therapeutic potential of this compound. The absence of direct data underscores the critical need for dedicated studies on this specific compound.

Data Presentation: Bioactivities of Compounds from Pulicaria Species

The following tables summarize the quantitative data for various compounds and extracts isolated from the Pulicaria genus, offering a comparative perspective on their potential bioactivities.

Table 1: Anticancer Activity of Pulicaria Species Extracts and Isolated Compounds

Compound/ExtractCancer Cell LineIC50 (µg/mL)Reference
Pulicaria inuloides flavonol (6-Hydroxykaempferol 3,7-dimethyl ether)PC3 (Prostate)19.64 ± 0.83[1]
Pulicaria inuloides flavonol (Quercetagetin 3,7,3'-trimethyl ether)PC3 (Prostate)16.79 ± 0.77[1]
Pulicaria jaubertii essential oil (P-1)MCF-7 (Breast)3.8[2]
Pulicaria jaubertii essential oil (P-1)HEPG-2 (Liver)5.1[2]
Pulicaria jaubertii essential oil (P-2)MCF-7 (Breast)9.3[2]
Pulicaria undulata water-ethanol extractMCF-7 (Breast)519.2[3][4]
Pulicaria undulata water-ethanol extractK562 (Leukemia)1212[3][4]
Pulicaria undulata water-ethanol extractPANC-1 (Pancreatic)1535[3][4]
Pulicaria undulata methanolic extractHePG-2 (Liver)36.59
Pulicaria undulata methanolic extractMCF-7 (Breast)>100
Pulicaria undulata methanolic extractPC3 (Prostate)>100

Table 2: Anti-inflammatory Activity of Pulicaria Species Extracts

ExtractAssayIC50 (µg/mL)Reference
Pulicaria jaubertii n-hexane extractHRBC membrane stabilization60.8[5]
Pulicaria jaubertii n-hexane extractHistamine release inhibition72.9[5]
Pulicaria jaubertii alcoholic extractα-glucosidase inhibition76.8[5]
Pulicaria jaubertii alcoholic extractα-amylase inhibition192.7[5]

Table 3: Antimicrobial Activity of Pulicaria Species Extracts and Compounds

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Pulicaria incisa aqueous extractListeria monocytogenes35[6]
Pulicaria incisa aqueous extractStaphylococcus aureus36[6]
Pulicaria incisa methanolic extractEscherichia coli32[6]
Pulicaria crispa hexane (B92381) fractionAcinetobacter baumannii31.25[7]
Pulicaria crispa hexane fractionPseudomonas aeruginosa62.5[7]
Pulicaria crispa hexane fractionStaphylococcus aureus31.25[7]
Pulicaria dysenterica essential oilEscherichia coli1000[8]
Pulicaria jaubertii essential oil (P-1)Bacillus subtilis500-1000[2]
Pulicaria jaubertii essential oil (P-1)Staphylococcus aureus500-1000[2]
Pulicaria undulata water-ethanol extractStaphylococcus aureus49-1560[3]
Pulicaria undulata water-ethanol extractStaphylococcus saprophyticus49-1560[3]
Pulicaria undulata water-ethanol extractStaphylococcus epidermidis49-1560[3]
Pulicaria undulata water-ethanol extractBacillus cereus49-1560[3]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the independent verification and replication of these studies.

Anticancer Activity: MTT Assay[10][11][12][13][14]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: COX-2 Inhibition Assay[15][16][17][18][19]

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • COX-2 inhibitor standard (e.g., celecoxib)

  • Test compound (this compound)

  • 96-well plates

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test compound at various concentrations or the standard inhibitor. Include a control with no inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a suitable detection method (e.g., a fluorometric probe).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay[20][21][22][23][24]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Standard antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Mandatory Visualization

To visualize the general workflow for assessing the bioactivities discussed, the following diagram is provided.

Experimental_Workflow cluster_extraction Compound Isolation cluster_assays Bioactivity Screening cluster_results Data Analysis Plant_Material Pulicaria sp. Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of this compound Extraction->Isolation Anticancer Anticancer Assay (e.g., MTT) Isolation->Anticancer Test Compound Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Isolation->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Isolation->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Anti_inflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Verification Independent Verification IC50->Verification Compare to Alternatives MIC->Verification

Caption: General workflow for the independent verification of bioactivities.

To further illustrate a key mechanism of action relevant to the potential anti-inflammatory effects, a simplified diagram of the NF-κB signaling pathway is presented below. Many natural products from Pulicaria species are known to modulate this pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Transcription Inhibition_Point Potential Inhibition by This compound Inhibition_Point->IKK Inhibition_Point->NFkB Nuclear Translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 15-Deoxypulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 15-Deoxypulic acid, a diterpenoid compound. While specific institutional and local regulations must always be followed, this document outlines the core operational procedures for managing this organic acid waste stream, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, as with other carboxylic acids, proper PPE is essential to prevent skin and eye irritation.[1] Always consult the material safety data sheet (MSDS) for specific handling instructions.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from splashes
Hand ProtectionChemically resistant gloves (e.g., nitrile)Prevents skin contact
Body ProtectionLaboratory coatProtects clothing and skin
RespiratoryUse in a well-ventilated area or fume hoodAvoids inhalation of any dust or aerosols

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard procedure for the disposal of this compound. This process is designed to be straightforward and to minimize risks.

Experimental Protocol: Waste Collection and Labeling

  • Segregation: At the point of generation, segregate waste containing this compound from other waste streams. Crucially, it must be kept separate from bases, oxidizing agents, and inorganic acids to prevent hazardous reactions.[2][3][4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[4][5][6] Glass containers are generally suitable for organic acids, but avoid metal containers which can corrode.[4][7]

  • Container Filling: Fill the waste container to no more than 75-80% of its capacity to allow for vapor expansion and to prevent spills during transport.[3]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[2][4] The label must include:

    • The full chemical name: "this compound Waste" (avoid abbreviations or formulas).

    • The primary hazard(s): "Corrosive," "Irritant."

    • The date the container was first used for waste accumulation.

    • The laboratory or room number of origin.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from heat sources and incompatible chemicals.[2] Ensure secondary containment is used for liquid waste.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowed time (per institutional policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

Decision Pathway for this compound Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G Figure 1: Disposal Decision Pathway for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_pure Is the waste pure this compound or a simple aqueous solution? ppe->is_pure is_mixed Is it mixed with other hazardous chemicals? is_pure->is_mixed No segregate Segregate from incompatible waste (e.g., bases, oxidizers) is_pure->segregate Yes consult_ehs Consult EHS for specific disposal guidance is_mixed->consult_ehs Yes is_mixed->segregate No consult_ehs->segregate container Select a compatible, labeled hazardous waste container segregate->container store Store in designated Satellite Accumulation Area (SAA) container->store request_pickup Request pickup from EHS when full store->request_pickup end Disposal Complete request_pickup->end

Figure 1: Disposal Decision Pathway for this compound

Important Note on Neutralization: While the neutralization of some acids with a weak base (like sodium bicarbonate) can be a pre-disposal step, this is generally not recommended for toxic organic acids without specific guidance and approval from your institution's EHS department.[4][5][6] Improper neutralization can generate heat, vapors, or other hazards.[8] Therefore, the most prudent and universally accepted procedure is to collect the un-neutralized organic acid waste for professional disposal. Do not pour this compound waste down the drain.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.